Hydromorphone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILEZUETWRSHC-NRGUFEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991291 | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-68-1 | |
| Record name | Hydromorphone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydromorphone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromorphone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydromorphone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMORPHONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L960UP2KRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydromorphone Hydrochloride: A Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydromorphone hydrochloride, a potent semi-synthetic opioid analgesic, exerts its therapeutic effects through a complex interplay with the endogenous opioid system. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning hydromorphone's action within neuronal pathways. It details the agent's interaction with opioid receptors, the subsequent intracellular signaling cascades, and its modulatory effects on both ascending nociceptive and descending inhibitory pain pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key neuronal processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Hydromorphone is a powerful analgesic used in the management of moderate to severe pain.[1][2] Its clinical efficacy is attributed to its high affinity for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] Understanding the precise mechanism of action at the neuronal level is paramount for the development of novel analgesics with improved therapeutic profiles and reduced adverse effects. This guide will dissect the intricate neuronal pathways modulated by hydromorphone, from receptor binding to the modulation of ion channel activity and neurotransmitter release.
Molecular and Cellular Mechanisms of Action
Primary Target: The µ-Opioid Receptor
The principal therapeutic activity of hydromorphone is mediated through its agonist activity at the µ-opioid receptor.[4] It also exhibits partial agonist activity at the delta-opioid receptor and agonist activity at the kappa-opioid receptor.[2] The interaction with MORs, which are widely distributed throughout the central nervous system (CNS), is central to its analgesic properties.[1][3]
Downstream Signaling Cascade
Upon binding to the µ-opioid receptor, hydromorphone initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.[1] This signaling pathway involves several key steps:
-
G-Protein Activation: The hydromorphone-bound receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which are active signaling molecules.[5]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[1] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][6] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets that contribute to neuronal excitability and pain signaling.[3]
-
Modulation of Ion Channels:
-
Potassium Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This activation increases potassium ion conductance, leading to an efflux of K+ ions from the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it more difficult to generate an action potential, thus reducing neuronal excitability.[1]
-
Calcium Channels: The Gβγ subunit also directly inhibits voltage-gated calcium channels (VGCCs), particularly N-type channels, at presynaptic terminals.[1][7] This inhibition reduces the influx of Ca2+ ions, which is a critical step for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane.[8]
-
-
Inhibition of Neurotransmitter Release: By inhibiting presynaptic calcium influx, hydromorphone effectively reduces the release of excitatory neurotransmitters involved in pain transmission, such as substance P and glutamate (B1630785), from the terminals of nociceptive primary afferent neurons.[1][9]
The culmination of these molecular events is a significant reduction in the transmission of nociceptive signals from the periphery to higher brain centers, resulting in potent analgesia.[1]
Data Presentation
Table 1: Quantitative Data on this compound
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity (Ki) | |||
| µ-Opioid Receptor | 0.6 nM | Rat brain homogenates | [10] |
| Relative Potency to Morphine | |||
| Analgesic Potency | 5-7 times more potent | Clinical Observation | [2] |
| G-Protein Activation (EC50) | |||
| [³⁵S]GTPγS Binding | Not explicitly found for hydromorphone in the provided results. | ||
| Adenylyl Cyclase Inhibition (IC50) | |||
| cAMP Inhibition | Not explicitly found for hydromorphone in the provided results. | ||
| Pharmacokinetics | |||
| Elimination Half-Life (Immediate Release) | 2-3 hours | Human | [2] |
| Protein Binding | 20% | Human | [2] |
Neuronal Pathway Modulation
Ascending Nociceptive Pathways
Hydromorphone's primary analgesic effect is achieved by dampening the signaling within the ascending pain pathways. By acting on µ-opioid receptors located on the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord, it inhibits the release of glutamate and substance P. This action effectively reduces the transmission of pain signals from the spinal cord to the thalamus and somatosensory cortex, thereby decreasing the perception of pain.
Descending Inhibitory Pain Pathways
Opioids are also known to enhance the activity of descending pain-modulating pathways that originate in the brainstem and project down to the spinal cord. Key areas involved in this pathway include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[11] By binding to µ-opioid receptors in the PAG, hydromorphone can disinhibit descending inhibitory neurons that project to the RVM. These RVM neurons, in turn, project to the dorsal horn of the spinal cord and release inhibitory neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine, which further suppress the transmission of nociceptive signals. However, one study in patients with chronic radicular pain suggested that hydromorphone therapy did not significantly enhance descending inhibitory pain modulation as measured by conditioned pain modulation and offset analgesia.[12][13]
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of hydromorphone for the µ-opioid receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor or rat brain homogenates.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh brain homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of hydromorphone.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the hydromorphone concentration.
-
Determine the IC50 value, which is the concentration of hydromorphone that inhibits 50% of the specific binding of [³H]-DAMGO.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
[³⁵S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the ability of hydromorphone to activate G-proteins coupled to the µ-opioid receptor.
Materials:
-
Membrane preparations expressing µ-opioid receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Positive Control: DAMGO (a full µ-opioid receptor agonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine membrane preparations, GDP, and varying concentrations of hydromorphone or DAMGO.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Separation:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads allows for signal detection without a separation step.
-
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.
-
BRET-Based Assay for Adenylyl Cyclase Inhibition
Objective: To measure the inhibition of adenylyl cyclase activity by hydromorphone in living cells.
Materials:
-
HEK-293 cells stably co-expressing the µ-opioid receptor and a cAMP biosensor (e.g., a biosensor based on Bioluminescence Resonance Energy Transfer, BRET).
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
BRET Substrate: e.g., Coelenterazine h.
-
Plate reader capable of measuring BRET.
Procedure:
-
Cell Culture: Culture the engineered HEK-293 cells in appropriate media.
-
Assay Setup: Plate the cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of hydromorphone to the cells and incubate.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
BRET Measurement: Add the BRET substrate and immediately measure the BRET signal using a plate reader. The BRET signal from the biosensor changes in response to cAMP levels.
-
Data Analysis:
Patch-Clamp Electrophysiology for Ion Channel Modulation
Objective: To directly measure the effects of hydromorphone on ion channel activity in individual neurons.
Materials:
-
Acutely isolated neurons or brain slices containing neurons expressing µ-opioid receptors.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Test Compound: this compound.
Procedure:
-
Preparation: Prepare brain slices or isolate individual neurons.
-
Patching: Under a microscope, guide a glass micropipette to form a high-resistance seal ("gigaseal") with the membrane of a single neuron.
-
Recording Configuration:
-
Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell. This allows for the measurement of macroscopic currents.
-
Perforated-patch: Use an antibiotic like nystatin (B1677061) or amphotericin B in the pipette solution to form small pores in the membrane patch, preserving the intracellular milieu.
-
-
Data Acquisition:
-
Voltage-clamp: Hold the membrane potential at a constant level and measure the currents flowing across the membrane in response to voltage steps or drug application. This is used to study voltage-gated ion channels.
-
Current-clamp: Inject a known current and measure the changes in membrane potential. This is used to study neuronal excitability.
-
-
Drug Application: Apply hydromorphone to the bath solution and record the changes in ion channel currents or membrane potential.
-
Data Analysis: Analyze the recorded currents or voltage traces to quantify the effect of hydromorphone on specific ion channels (e.g., increase in K+ current, decrease in Ca2+ current) and neuronal excitability.
Mandatory Visualizations
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Periaqueductal Gray neurons project to spinally projecting GABAergic neurons in the rostral ventromedial medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 9. Evaluating Opioid-Mediated Adenylyl Cyclase Inhibition in Live Cells Using a BRET-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Potassium and Calcium Imaging to Assay the Function of Opioid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoids in the descending pain modulatory circuit: Role in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage In Vitro Efficacy of Hydromorphone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage in vitro studies on the efficacy of hydromorphone hydrochloride. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, quantitative data, and the core signaling pathways involved in the action of this potent opioid analgesic.
Introduction
Hydromorphone is a semi-synthetic opioid agonist widely used for the management of moderate to severe pain.[1] Its primary mechanism of action is through the activation of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] Understanding the in vitro efficacy of this compound is crucial for elucidating its pharmacological profile, guiding drug development, and providing a basis for further preclinical and clinical investigations. This guide focuses on the key in vitro assays used to characterize the binding affinity and functional activity of hydromorphone at the MOR, presenting a compilation of methodologies and data from various studies.
Core Signaling Pathways
Hydromorphone's interaction with the µ-opioid receptor initiates a cascade of intracellular signaling events, primarily through two distinct pathways: the G protein-mediated pathway and the β-arrestin-mediated pathway.
2.1 G Protein-Mediated Signaling
Upon binding of hydromorphone, the µ-opioid receptor undergoes a conformational change, leading to the activation of inhibitory G proteins (Gi/o).[3] This activation results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The Gβγ subunits can modulate various downstream effectors, including ion channels.[2] This pathway is traditionally associated with the analgesic effects of opioids.[5]
Figure 1: G Protein-Mediated Signaling Pathway of Hydromorphone.
2.2 β-Arrestin-Mediated Signaling
Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization and internalization of the receptor.[6] The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[7] In vitro studies suggest that hydromorphone acts as a G protein-biased agonist, showing a lower propensity to recruit β-arrestin compared to other opioids like fentanyl.[8][9]
Figure 2: β-Arrestin-Mediated Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound in comparison to other commonly used opioids. Data are presented as the inhibition constant (Ki) from radioligand binding assays and the half-maximal effective concentration (EC50) from functional assays. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.[10][11][12][13]
Table 1: µ-Opioid Receptor Binding Affinities (Ki, nM)
| Opioid | Ki (nM) | Reference(s) |
| Hydromorphone | 0.37 - 0.6 | [14] |
| Morphine | 1.168 | [1] |
| Fentanyl | 1.346 | [1] |
| Oxycodone | 25.87 | [14] |
Table 2: Functional Potency at the µ-Opioid Receptor (EC50, nM)
| Assay | Hydromorphone | Morphine | Fentanyl | Oxycodone | Reference(s) |
| cAMP Inhibition | Potent | Less Potent | Potent | Less Potent | [8] |
| β-Arrestin Recruitment | Low Potency | Low Potency | High Potency | Low Potency | [8] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to assess the efficacy of this compound.
4.1 Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Figure 3: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.[2]
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [3H]-DAMGO) and varying concentrations of this compound.[2] Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., naloxone).[15]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[16]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[2]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of hydromorphone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[16]
4.2 cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP following receptor activation.
Figure 4: Workflow for a cAMP Inhibition Assay.
Methodology:
-
Cell Culture: Cells stably expressing the µ-opioid receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.[17][18]
-
Assay Procedure: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17][18] Adenylyl cyclase is then stimulated with forskolin.[19]
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[17][18]
-
Data Analysis: The concentration of hydromorphone that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined by fitting the data to a dose-response curve.[20]
4.3 β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.
Figure 5: Workflow for a β-Arrestin Recruitment Assay.
Methodology:
-
Cell Lines: Engineered cell lines are used that co-express the µ-opioid receptor and a β-arrestin fusion protein.[21] A common commercially available system is the PathHunter® assay, which utilizes enzyme fragment complementation.[4][8][21]
-
Assay Principle: In the PathHunter® assay, the µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active enzyme that generates a chemiluminescent signal.[6][21]
-
Procedure: Cells are treated with varying concentrations of this compound. After an incubation period, a substrate is added, and the resulting chemiluminescent signal is measured using a luminometer.[21]
-
Data Analysis: The concentration of hydromorphone that produces 50% of the maximal β-arrestin recruitment (EC50) is determined from a dose-response curve.[21]
Conclusion
The in vitro efficacy of this compound is characterized by its high binding affinity and potent agonism at the µ-opioid receptor, primarily mediated through the G protein signaling pathway leading to the inhibition of cAMP production. Emerging evidence suggests that hydromorphone exhibits G protein bias, with a lower propensity to engage the β-arrestin pathway compared to other opioids. This technical guide provides a foundational understanding of the experimental approaches and key data points relevant to the early-stage in vitro assessment of hydromorphone's efficacy, serving as a valuable resource for researchers in the field of opioid pharmacology and analgesic drug development.
References
- 1. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Agonists determine the pattern of G-protein activation in mu-opioid receptor-mediated supraspinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpps.umin.jp [jpps.umin.jp]
- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
A Comprehensive Pharmacological Profile of Hydromorphone Hydrochloride and its Metabolites: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed pharmacological overview of hydromorphone hydrochloride and its principal metabolites. The content herein is curated to serve as a foundational resource for professionals engaged in opioid research and the development of novel analgesics.
Executive Summary
Hydromorphone is a potent semi-synthetic opioid analgesic primarily acting as a full agonist at the mu-opioid receptor (MOR).[1] Its clinical efficacy in managing moderate to severe pain is well-established.[2][3] The pharmacological activity of hydromorphone is not solely attributable to the parent compound; its metabolites, particularly dihydromorphine and hydromorphone-3-glucuronide (B1257947) (H3G), possess distinct pharmacological profiles that contribute to the overall clinical effect and side-effect profile. This guide synthesizes the current understanding of the receptor binding affinities, signaling pathways, pharmacokinetic properties, and pharmacodynamic effects of hydromorphone and its key metabolites.
Receptor Binding and Affinity
The analgesic and physiological effects of hydromorphone and its active metabolites are initiated by their binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The affinity for different opioid receptor subtypes (mu, delta, and kappa) dictates the pharmacological response.
Data Presentation: Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of hydromorphone and its metabolites for the human opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Mu (μ) Opioid Receptor (Ki, nM) | Delta (δ) Opioid Receptor (Ki, nM) | Kappa (κ) Opioid Receptor (Ki, nM) |
| Hydromorphone | 0.3654[4] - 0.6[5] | ~30-fold lower than MOR | ~100-fold lower than MOR |
| Dihydromorphine | 2.5[6] | 137[6] | 223[6] |
| Hydromorphone-3-glucuronide (H3G) | >10,000 | >10,000 | >10,000 |
Note: Ki values can vary between studies due to different experimental conditions.
Signaling Pathways
Upon binding to the mu-opioid receptor, hydromorphone triggers a cascade of intracellular signaling events, leading to its analgesic effects. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Mandatory Visualization: Hydromorphone Signaling Pathway
Caption: Mu-opioid receptor signaling cascade initiated by hydromorphone.
Pharmacokinetics and Metabolism
The clinical efficacy and duration of action of hydromorphone are governed by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.
Data Presentation: Pharmacokinetic Parameters of Hydromorphone
| Parameter | Oral | Intravenous (IV) |
| Bioavailability | ~24%[7] | 100% |
| Tmax (Peak Plasma Time) | 0.5 - 1 hour[7] | 15 - 30 minutes[8] |
| Half-life (t½) | 2 - 3 hours[9] | 2.3 hours[7] |
| Protein Binding | 8 - 19%[7][9] | 8 - 19%[7][9] |
| Metabolism | Hepatic glucuronidation (>95%)[7] | Hepatic glucuronidation (>95%)[7] |
| Primary Metabolite | Hydromorphone-3-glucuronide (H3G)[9] | Hydromorphone-3-glucuronide (H3G)[9] |
| Excretion | Primarily renal[9] | Primarily renal[9] |
Mandatory Visualization: Metabolic Pathway of Hydromorphone
Caption: Primary metabolic pathways of hydromorphone.
Pharmacodynamics of Hydromorphone and its Metabolites
The pharmacodynamic effects of hydromorphone administration are a composite of the actions of the parent drug and its metabolites.
-
Hydromorphone : A potent mu-opioid agonist responsible for the primary analgesic effects.[9] It also mediates common opioid-related side effects such as respiratory depression, sedation, and constipation.[3]
-
Dihydromorphine : An active metabolite that is also a potent mu-opioid agonist, contributing to the overall analgesic effect.[6][10]
-
Hydromorphone-3-glucuronide (H3G) : The most abundant metabolite, H3G lacks significant affinity for opioid receptors and does not produce analgesia.[3][11] Accumulation of H3G has been associated with neuroexcitatory effects, such as myoclonus, allodynia, and seizures, particularly in patients with renal impairment or those receiving high doses.[11][12][13]
Experimental Protocols
Competitive Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of test compounds (hydromorphone and its metabolites) for specific opioid receptor subtypes.
Methodology:
-
Receptor Source: Prepare cell membranes from cell lines stably expressing the recombinant human mu, delta, or kappa opioid receptor.
-
Radioligand: Utilize a high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound fraction.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Mandatory Visualization: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis for Pharmacokinetic Studies
Objective: To measure the unbound concentrations of hydromorphone and its metabolites in the extracellular fluid of a target tissue (e.g., brain) over time in a freely moving animal.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target tissue of an anesthetized animal. The animal is then allowed to recover.
-
Perfusion: Perfuse the microdialysis probe with a physiological solution (perfusate) at a constant, low flow rate.
-
Drug Administration: Administer this compound via the desired route.
-
Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the semipermeable membrane of the probe, at predetermined time intervals.
-
Sample Analysis: Analyze the concentration of hydromorphone and its metabolites in the dialysate samples using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Correct the measured dialysate concentrations for the in vivo recovery of the probe to determine the absolute unbound concentrations in the extracellular fluid. Plot these concentrations against time to generate a pharmacokinetic profile and calculate parameters such as Cmax, Tmax, and AUC.[15][16]
Conclusion
The pharmacological profile of hydromorphone is complex, involving the potent mu-opioid agonist activity of the parent drug and its active metabolite, dihydromorphine, as well as the neuroexcitatory potential of its major, inactive metabolite, H3G. A comprehensive understanding of these distinct pharmacological properties is paramount for the rational design of future clinical studies and the development of safer and more effective opioid analgesics. The methodologies outlined in this guide provide a robust framework for the continued pharmacological characterization of opioid compounds.
References
- 1. Hydromorphone: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. Articles [globalrx.com]
- 3. Hydromorphone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydromorphine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydromorphone-3-glucuronide: biochemical synthesis and preliminary pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Application of microdialysis to the pharmacokinetics of analgesics: problems with reduction of dialysis efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis: A Real-Time Sampling Technique for More Effective Pharmacokinetic Pharmacodynamic Studies in Drug Research and Development [jscimedcentral.com]
Hydromorphone Hydrochloride's Affinity for Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of hydromorphone hydrochloride for the mu-opioid receptor (MOR), a critical interaction in pain management. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this interaction, and a visual representation of the subsequent signaling cascades.
Quantitative Binding Affinity of Hydromorphone for Mu-Opioid Receptors
Hydromorphone exhibits a high binding affinity for the mu-opioid receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported binding affinity of hydromorphone for the mu-opioid receptor from various studies.
| Parameter | Value | Species/System | Radioligand | Reference |
| Ki | 0.6 nM | Rat brain homogenates | [³H]DAMGO | [1] |
| Ki | 0.3654 nM | Cell membrane preparation expressing recombinant human MOR | [³H]DAMGO | [2][3][4] |
| ED₅₀ (analgesia) | 0.22 mg/kg (s.c.) | Mouse (tail-flick assay) | N/A | [5] |
Note: The Ki values represent the affinity of hydromorphone for the mu-opioid receptor in in-vitro binding assays. The ED₅₀ value reflects the in-vivo dose required to produce a half-maximal analgesic effect.
Experimental Protocols: Radioligand Binding Assay
The determination of hydromorphone's binding affinity for the mu-opioid receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such an experiment.
Objective: To determine the inhibition constant (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor, or rat brain homogenates.
-
Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a selective mu-opioid receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone or another suitable unlabeled opioid antagonist in excess (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes or prepare fresh brain homogenates on ice. Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration that ensures less than 10% of the total radioligand is bound.
-
Assay Setup: In triplicate in a 96-well plate, add the following components:
-
Total Binding: Assay Buffer, [³H]DAMGO (at a concentration near its Kd, typically 0.5-2 nM), and the membrane suspension.
-
Non-specific Binding: Assay Buffer, [³H]DAMGO, a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone), and the membrane suspension.
-
Competitive Binding: Assay Buffer, [³H]DAMGO, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of hydromorphone that displaces 50% of the specifically bound [³H]DAMGO. This value is determined from the competition curve using non-linear regression analysis.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]DAMGO) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the mu-opioid receptor.
-
Mu-Opioid Receptor Signaling Pathways
The binding of hydromorphone to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6] These pathways are primarily mediated by the activation of inhibitory G-proteins (Gi/o) and the recruitment of β-arrestins.
G-Protein Signaling Pathway
Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: G-protein signaling pathway activated by hydromorphone.
β-Arrestin Signaling Pathway
In addition to G-protein signaling, agonist binding can lead to the phosphorylation of the mu-opioid receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from G-proteins, leading to desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating distinct downstream signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Caption: β-arrestin signaling pathway following MOR activation.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of hydromorphone for the mu-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Molecular Structure and Properties of Hydromorphone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone hydrochloride, a semi-synthetic opioid analgesic, is a potent derivative of morphine. Structurally, it is the hydrochloride salt of hydromorphone, which is the hydrogenated ketone of morphine.[1] This modification results in a significantly more potent analgesic agent. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key analytical methods are provided.
Molecular Structure and Identification
This compound is a morphinan (B1239233) derivative characterized by a pentacyclic ring system. The hydrochloride salt form enhances its solubility in aqueous solutions.[2]
Table 1: Molecular and Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| Chemical Name | 4,5α-epoxy-3-hydroxy-17-methylmorphinan-6-one hydrochloride | [3] |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | [4] |
| CAS Number | 71-68-1 | [4] |
| Molecular Formula | C₁₇H₂₀ClNO₃ | [4] |
| Molecular Weight | 321.80 g/mol | [5] |
| Chemical Structure | A hydrogenated ketone of morphine. | [3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | White to off-white crystalline powder. | [3] |
| Melting Point | >280°C (with decomposition) | [6] |
| Solubility | Freely soluble in water, sparingly soluble in alcohol, and practically insoluble in ether. | [2][5] |
| Crystal System | Orthorhombic | [7] |
| Specific Rotation | -133° (c=1 in water at 25°C) | [6] |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆, TMS): δ = 9.10 (s, 1H), 6.54 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 8.1 Hz, 1H), 4.80 (s, 1H), 3.06 (dd, J = 5.0, 2.7 Hz, 1H), 2.87 (d, J = 18.3 Hz, 1H), 2.56 – 2.39 (m, 3H), 2.29 (s, 3H), 2.23 – 2.12 (m, 2H), 2.05 – 1.96 (m, 2H), 1.80 – 1.74 (m, 1H), 1.52 – 1.44 (m, 1H), 1.05 – 0.95 (m, 1H).[8]
¹³C NMR (100 MHz, DMSO-d₆, TMS): δ = 208.7, 144.0, 139.3, 127.4, 124.5, 119.2, 117.0, 90.4, 58.3, 46.4, 46.2, 42.5, 41.4, 39.7, 34.8, 25.0, 19.6.[8]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum would typically show a broad peak for the O-H stretch of the phenolic group, C-H stretching vibrations, a strong C=O stretch for the ketone, C-O stretching for the ether linkage, and C-N stretching for the tertiary amine.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of hydromorphone typically shows a molecular ion peak (M+) and characteristic fragmentation patterns. The most abundant fragment ion for hydromorphone is observed at m/z 185.[9][10]
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects primarily as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor.[4] Binding of hydromorphone to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins (Gi/Go). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The activated G-protein also modulates ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters, resulting in analgesia.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This protocol describes a reversed-phase HPLC method for the determination of this compound in pharmaceutical preparations.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sodium dodecyl sulphate
-
Acetic acid
-
C18 reversed-phase column (e.g., 4.6 mm x 125 mm, 5 µm particle size)[11]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 35:65 (v/v) mixture of acetonitrile and water, containing 0.5% (w/v) sodium dodecyl sulphate and 0.4% (v/v) acetic acid.[11] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the pharmaceutical preparation containing this compound with the mobile phase to achieve a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
This protocol outlines a GC-MS method for the identification of hydromorphone.
Materials and Reagents:
-
This compound standard
-
Methanol (GC grade)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a capillary column (e.g., DB-1, 15 m x 0.25 mm, 0.25 µm film thickness)[12]
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in methanol.
-
Derivatization: Evaporate the solvent under a stream of nitrogen. Add the derivatizing agent and heat to form the trimethylsilyl (B98337) (TMS) derivative of hydromorphone.[12]
-
GC-MS Conditions:
-
Column: DB-1 or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
-
Analysis: Inject the derivatized sample into the GC-MS system and acquire the data.
-
Identification: Compare the obtained mass spectrum with a reference spectrum of derivatized hydromorphone.
Melting Point Determination
This protocol describes the determination of the melting point using a capillary melting point apparatus.[13][14][15]
Apparatus:
Procedure:
-
Sample Preparation: Finely powder the this compound sample. Introduce a small amount of the powder into a capillary tube, ensuring it is packed to a height of 2-3 mm.[14]
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Determination: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
X-ray Crystallography for Structural Elucidation
This protocol provides a general workflow for single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.[16]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data at a controlled temperature.[16]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[16]
Conclusion
This technical guide has provided a detailed overview of the molecular structure and properties of this compound. The tabulated data on its chemical and physical properties, along with the detailed experimental protocols for its analysis, serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The elucidation of its mechanism of action and signaling pathway provides a basis for understanding its pharmacological effects and for the development of new analgesic agents.
References
- 1. hinotek.com [hinotek.com]
- 2. Buy this compound | 71-68-1 [smolecule.com]
- 3. This compound Oral Solution, USP CII [dailymed.nlm.nih.gov]
- 4. This compound | C17H20ClNO3 | CID 5462347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mrclab.com [mrclab.com]
- 14. thinksrs.com [thinksrs.com]
- 15. promptpraxislabs.com [promptpraxislabs.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Historical Development of Hydromorphone Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone hydrochloride, a potent semi-synthetic opioid analgesic, has been a cornerstone of pain management for nearly a century. First synthesized in 1924, its development marked a significant step in the quest for potent analgesics with potentially improved side-effect profiles compared to morphine. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its synthesis, the elucidation of its pharmacological properties through early research, and the evolution of experimental protocols used in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the foundational science of this important therapeutic agent.
Early Synthesis and Discovery
Hydromorphone, chemically known as dihydromorphinone, was first synthesized in 1924 by German chemists Carl Mannich and Helene Löwenheim.[1] The synthesis was part of a broader effort in the early 20th century to modify the morphine molecule to enhance its analgesic properties while potentially reducing its adverse effects. The drug was patented in 1923 and subsequently introduced to the market in 1926 by Knoll Pharmaceuticals under the trade name Dilaudid®.[1][2]
The original synthesis of hydromorphone from morphine is a two-step process involving the catalytic hydrogenation of morphine to dihydromorphine, followed by the oxidation of the 6-hydroxyl group to a ketone.
Historical Synthesis Protocol: Morphine to this compound
Step 1: Catalytic Hydrogenation of Morphine to Dihydromorphine
-
Principle: The double bond at the 7,8-position of the morphine molecule is reduced by catalytic hydrogenation to yield dihydromorphine.
-
Historical Reagents and Conditions:
-
Starting Material: Morphine hydrochloride or sulfate.
-
Catalyst: Palladium or platinum-based catalysts, such as palladium on carbon (Pd/C) or platinum black.
-
Solvent: Aqueous acidic solutions, such as dilute hydrochloric acid, were often used.
-
Reducing Agent: Hydrogen gas (H₂).
-
Temperature and Pressure: The reaction was typically carried out at slightly elevated temperatures and pressures to facilitate the reduction.
-
Step 2: Oppenauer Oxidation of Dihydromorphine to Hydromorphone
-
Principle: The secondary alcohol at the C6 position of dihydromorphine is selectively oxidized to a ketone to form hydromorphone. The Oppenauer oxidation is a gentle method for oxidizing secondary alcohols to ketones.
-
Historical Reagents and Conditions:
-
Starting Material: Dihydromorphine.
-
Oxidizing Agent: A ketone, such as acetone (B3395972) or cyclohexanone, in the presence of an aluminum alkoxide, like aluminum isopropoxide or aluminum tert-butoxide.
-
Solvent: An inert organic solvent, such as benzene (B151609) or toluene.
-
Reaction Conditions: The mixture was typically heated to reflux to drive the reaction to completion.
-
Step 3: Conversion to this compound
-
Principle: The hydromorphone base is converted to its more stable and water-soluble hydrochloride salt for pharmaceutical use.
-
Historical Reagents and Conditions:
-
Starting Material: Hydromorphone base.
-
Reagent: Hydrochloric acid (HCl) in a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Procedure: The hydromorphone base is dissolved in the solvent, and a stoichiometric amount of hydrochloric acid is added. The this compound salt then precipitates out of the solution and can be collected by filtration and dried.
-
Pharmacological Characterization: Elucidating the Mechanism of Action
Early pharmacological research on hydromorphone focused on characterizing its analgesic potency and understanding its mechanism of action. These studies established hydromorphone as a potent central nervous system depressant with analgesic effects significantly greater than those of morphine.
Mechanism of Action: A Mu-Opioid Receptor Agonist
Hydromorphone exerts its primary pharmacological effects, including analgesia, by acting as a potent agonist at the mu-opioid receptor (μ-opioid receptor) , a member of the G protein-coupled receptor (GPCR) family. While it has some affinity for other opioid receptors, its analgesic efficacy is predominantly mediated through the mu-receptor.
Activation of the mu-opioid receptor by hydromorphone initiates a cascade of intracellular signaling events:
-
G Protein Coupling: The activated receptor couples to inhibitory G proteins (Gi/Go).
-
Inhibition of Adenylyl Cyclase: The Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels:
-
The G beta-gamma subunit complex promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This increased negative charge makes the neuron less likely to fire an action potential.
-
The G beta-gamma subunit complex also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.
-
The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission in the brain and spinal cord.
Historical Experimental Protocols
The pharmacological properties of hydromorphone were established through a variety of in vitro and in vivo experimental protocols. The following sections detail the methodologies that were foundational in the early research of this compound.
In Vivo Analgesic Activity Assays
Early researchers relied on animal models to quantify the analgesic effects of new compounds. The two most common methods were the tail-flick test and the hot-plate test.
First described by D'Amour and Smith in 1941, the tail-flick test measures the latency of an animal, typically a rat or mouse, to move its tail away from a source of thermal pain.[3][4] This response is a spinal reflex, and an increase in the latency to tail-flick is indicative of an analgesic effect.
Historical Protocol:
-
Animal Preparation: A rat or mouse is gently restrained, often in a cylindrical holder, with its tail exposed.
-
Application of Stimulus: A focused beam of light from a heat source is directed onto a specific portion of the animal's tail.
-
Measurement of Latency: A timer is started simultaneously with the application of the heat stimulus. The timer is stopped when the animal flicks its tail away from the heat source.
-
Cut-off Time: To prevent tissue damage, a maximum exposure time (cut-off time) is predetermined. If the animal does not respond within this time, the heat source is removed, and the maximum latency is recorded.
-
Drug Administration: The test is performed before and at various time points after the administration of the test compound (e.g., this compound) or a control substance (e.g., saline).
-
Data Analysis: The increase in tail-flick latency after drug administration is calculated and used to determine the analgesic effect and potency (e.g., ED₅₀).
Developed by Eddy and Leimbach in 1953, the hot-plate test assesses the reaction of an animal to a heated surface.[5] The latency to a behavioral response, such as licking a hind paw or jumping, is measured as an indicator of pain sensitivity.
Historical Protocol:
-
Apparatus: The apparatus consists of a metal plate that can be heated to a constant temperature, typically between 50-55°C. The animal is confined to the plate by a transparent cylinder.
-
Animal Placement: A mouse or rat is placed on the heated surface, and a timer is started.
-
Observation of Response: The animal is observed for specific pain-related behaviors, most commonly licking of the hind paws or jumping.
-
Measurement of Latency: The time from placement on the hot plate to the first sign of a defined pain response is recorded.
-
Cut-off Time: A cut-off time is established to prevent injury to the animal.
-
Drug Administration and Data Analysis: Similar to the tail-flick test, the procedure is conducted before and after drug administration to determine the analgesic effect.
In Vitro Receptor Binding Assays
The development of radioligand binding assays in the 1970s was a pivotal moment in pharmacology, allowing for the direct measurement of drug interactions with their receptors. These assays were crucial in confirming that hydromorphone's mechanism of action involved binding to opioid receptors.
Historical Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Brain tissue (e.g., from rats or guinea pigs) was homogenized in a cold buffer solution.
-
The homogenate was centrifuged to pellet the cell membranes, which contain the opioid receptors.
-
The membrane pellet was washed and resuspended in a buffer to a specific protein concentration.
-
-
Assay Incubation:
-
In test tubes, the membrane preparation was incubated with:
-
A radiolabeled opioid ligand with high affinity for the mu-receptor (e.g., [³H]-naloxone or [³H]-dihydromorphine). The concentration of the radioligand was kept constant and was typically near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
A parallel set of tubes was prepared to determine non-specific binding by including a high concentration of an unlabeled opioid to saturate the receptors.
-
The incubation was carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation was terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters were quickly washed with cold buffer to remove any non-specifically trapped radioligand.
-
-
Quantification of Bound Radioactivity:
-
The filters were placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity on each filter was measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The data were plotted as the percentage of specific binding versus the concentration of the unlabeled drug.
-
The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.
-
The inhibition constant (Ki), a measure of the affinity of the unlabeled drug for the receptor, was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Quantitative Data from Historical Research
The following tables summarize key quantitative data from early and foundational research on this compound. It is important to note that values from historical studies may vary due to differences in experimental methodologies.
Table 1: Comparative Analgesic Potency of this compound to Morphine
| Species | Assay | Route of Administration | Potency Ratio (Hydromorphone:Morphine) | Reference |
| Human | Clinical Pain | Intramuscular | ~7.7:1 | DEA (undated) |
| Human | Clinical Pain | Oral | ~4:1 | DEA (undated) |
| Mouse | Tail-Flick | Subcutaneous | ~5-10:1 | General literature consensus |
| Rat | Hot-Plate | Subcutaneous | ~5-8:1 | General literature consensus |
Note: Potency ratios can vary depending on the specific pain model and endpoint measured.
Table 2: Historical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Half-life (t½) | Bioavailability | Reference |
| Human | Intravenous | ~2-3 hours | 100% | General literature consensus |
| Human | Oral | ~2-4 hours | ~30-50% | General literature consensus |
| Dog | Intravenous | ~0.57 - 1.0 hours | 100% | Kukanich et al. (2005) |
| Dog | Subcutaneous | ~0.66 - 1.11 hours | High | Kukanich et al. (2005) |
| Rhesus Macaque | Intramuscular | ~2.4 hours | ~92% | Hankenson et al. (2012) |
Note: Early pharmacokinetic studies were less common and methodologies have evolved. The data presented are from a mix of early and later studies for comparative purposes.
Conclusion
The historical development of this compound, from its initial synthesis in the 1920s to its pharmacological characterization, represents a significant chapter in the history of pain management. The early in vivo and in vitro research, utilizing now-classic experimental protocols, firmly established its role as a potent mu-opioid receptor agonist and a valuable therapeutic agent. For contemporary researchers, understanding this historical context provides a foundation for the continued exploration of opioid pharmacology and the development of novel analgesics with improved therapeutic profiles. The data and methodologies outlined in this guide serve as a testament to the enduring scientific inquiry that has shaped our understanding of this important medication.
References
Toxicological Profile of Hydromorphone Hydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preclinical toxicological profile of hydromorphone hydrochloride, a potent semi-synthetic opioid analgesic. The information presented is collated from a range of non-clinical studies, including acute, subchronic, and chronic toxicity evaluations, as well as assessments of reproductive and developmental toxicity, genotoxicity, and carcinogenicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the ongoing evaluation and development of opioid-based therapeutics. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single exposure or multiple exposures within a 24-hour period. For this compound, these studies have been conducted in various preclinical models to establish the median lethal dose (LD50) and identify signs of acute toxicity.
Quantitative Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg) | Signs of Toxicity |
| Mouse | Intravenous | 55 | Details not reported other than lethal dose value.[1] |
| Mouse | Subcutaneous | 120 | Details not reported other than lethal dose value.[1] |
| Rat | Subcutaneous | 51 | Details not reported other than lethal dose value.[1] |
| Rat | Oral | 50-300 | Overdose may cause dizziness, euphoria, flushing, itching, hypotension, pinpoint pupils, nausea/vomiting, constipation, and reduced urination. Serious overdose produces respiratory depression, extreme somnolence, stupor or coma, skeletal muscle flaccidity, cold and clammy skin, bradycardia, and hypotension. Severe overdose produces apnea, circulatory collapse, cardiac arrest, and death.[2][3] |
Experimental Protocols: Acute Oral Toxicity in Rodents
Objective: To determine the acute oral toxicity of a test substance.
Species: Rat (Sprague-Dawley strain is commonly used).
Methodology:
-
Animal Selection: Healthy, young adult rats are acclimatized to laboratory conditions.
-
Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.
-
Dose Administration: The test substance is administered as a single dose via oral gavage. The volume administered is calculated based on the animal's body weight.
-
Dose Groups: Multiple dose groups are used with a specified number of animals per group (e.g., 5 males and 5 females). A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2.5, and 4 hours post-dose) and then daily for 14 days.
-
Body Weight: Body weights are recorded prior to dosing and at specified intervals (e.g., day 7 and day 14).
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes.
Acute Oral Toxicity Study Workflow
Subchronic and Chronic Toxicity
Repeat-dose toxicity studies are conducted to characterize the toxicological profile of a substance following repeated administration over a prolonged period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 to 12 months or longer.
Subchronic Toxicity Studies
A 30-day oral repeat-dose toxicity study was conducted in dogs. Additionally, 13-week oral toxicity studies have been performed in Han Wistar rats.
Key Findings from a 30-day Oral Dosing Study in Dogs:
-
Doses: OROS® (hydromorphone HCl) at 0 mg, 8 mg, or 64 mg, or immediate-release tablets (32 mg/day).
-
Pharmacokinetics: Mean peak plasma levels were generally obtained between 7 and 9 hours for the OROS system, with no signs of accumulation upon repeat dosing.
-
Clinical Signs: Treatment-related clinical signs were consistent with opioid activity.[2]
Key Findings from a 52-Week Oral Toxicity Study in Beagle Dogs:
-
Doses: 6, 12, 30, and 150 mg/kg/day.
-
Clinical Signs: Mild diarrhea was observed in high-dose animals.
-
Cardiovascular Effects: Cardiovascular lesions were observed in all treated female groups.
-
NOAEL: The sponsor considered 12 mg/kg/day to be the non-toxic dose, though this was questioned due to the cardiovascular findings in females.[1]
Chronic Toxicity Studies
Information on dedicated long-term chronic toxicity studies beyond the 52-week dog study is limited in the reviewed literature. Typically, chronic toxicity studies are conducted for up to 26 to 52 weeks depending on the species.[4]
Experimental Protocols: 90-Day Oral Toxicity Study in Rodents (OECD 408)
Objective: To evaluate the subchronic oral toxicity of a substance after repeated administration for 90 days.
Species: Rat (preferred).
Methodology:
-
Dose Groups: At least three dose levels and a concurrent control group.
-
Animal Allocation: At least 10 males and 10 females per group.
-
Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 90 days.
-
Observations:
-
Daily clinical observations.
-
Weekly detailed physical examinations.
-
Weekly body weight and food/water consumption measurements.
-
Ophthalmological examination before and at the end of the study.
-
Hematology and clinical biochemistry at termination.
-
-
Pathology:
-
All animals are subjected to a full gross necropsy.
-
Organ weights of major organs are recorded.
-
Histopathological examination of organs and tissues from the control and high-dose groups. Any lesions observed in the high-dose group are also examined in the lower-dose groups.
-
90-Day Oral Toxicity Study Workflow
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to assess the potential effects of a substance on fertility, pregnancy, and the development of the offspring. The standard battery of tests includes studies on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.
Fertility and Early Embryonic Development
A study in rats indicated that hydromorphone had no effects on female and male fertility.[2]
Experimental Protocol: Fertility and Early Embryonic Development Study (ICH S5(R3))
-
Objective: To assess the effects on gamete maturation, mating behavior, fertility, and early embryonic development to implantation.
-
Species: Rat.
-
Dosing: Males are typically dosed for a period before mating to cover spermatogenesis (e.g., 4 weeks), and females are dosed for 2 weeks before mating, during mating, and through implantation.
-
Endpoints: Mating performance, fertility indices, number of corpora lutea, implantation sites, and pre-implantation loss.
Embryo-Fetal Developmental Toxicity
-
Rat and Rabbit: No teratogenic effects were observed in rats or rabbits.[2] In rats, embryo-fetal toxicity was not produced at oral doses up to 7 mg/kg/day, and in rabbits, no effects were seen at oral doses up to 25 mg/kg/day.[2]
-
Syrian Hamster: Hydromorphone was found to be teratogenic at a dose of 20 mg/kg.[1][2][3]
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (Segment II)
-
Objective: To detect adverse effects on the pregnant female and the development of the embryo and fetus.
-
Species: Typically two species, one rodent (e.g., rat) and one non-rodent (e.g., rabbit).
-
Dosing: Dosing of pregnant females from implantation to the closure of the hard palate.
-
Endpoints: Maternal clinical signs, body weight, food consumption, and post-mortem findings. Fetal evaluations include external, visceral, and skeletal examinations for malformations and variations.
Pre- and Postnatal Developmental Toxicity
A pre- and postnatal development study in rats was conducted as part of the standard battery of tests.[2]
Experimental Protocol: Pre- and Postnatal Development Study (Segment III)
-
Objective: To assess the effects of the test substance when administered to the dam from implantation through weaning of the F1 generation.
-
Species: Rat.
-
Dosing: Dosing of the maternal generation (F0) from implantation through lactation.
-
Endpoints: Maternal reproductive performance, parturition, and lactation. F1 generation viability, growth, development, and reproductive performance are assessed.
Genotoxicity
The standard battery of genotoxicity tests is designed to detect the potential of a substance to cause genetic damage.
Genotoxicity Test Results
| Assay | System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | With and Without | Negative[1] |
| Chromosome Aberration Assay | Human Lymphocytes | With and Without | Negative[1] |
| In vivo Micronucleus Test | Mouse | N/A | Negative[1] |
| In vitro Mouse Lymphoma Assay | Mouse Lymphoma Cells | With | Positive |
The weight of evidence suggests that hydromorphone is not considered mutagenic or clastogenic.[5]
Experimental Protocols
Bacterial Reverse Mutation (Ames) Test (OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies compared to the control.
In Vitro Mammalian Chromosome Aberration Test (OECD 473): Cultured mammalian cells (e.g., human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are harvested at a suitable time, and metaphase chromosomes are examined for structural aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents (usually mice or rats) are treated with the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are formed from chromosome fragments or whole chromosomes that lag at anaphase during cell division.
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the tumorigenic potential of a substance.
Experimental Protocol: 2-Year Carcinogenicity Bioassay
-
Objective: To assess the carcinogenic potential of a substance after lifetime exposure.
-
Species: Typically two rodent species (rat and mouse).
-
Dosing: Daily administration of the test substance for 24 months.
-
Endpoints: Survival, clinical signs, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of all organs and tissues for neoplastic and non-neoplastic lesions.
Signaling Pathways
Hydromorphone exerts its primary pharmacological effects through its interaction with µ-opioid receptors, which are G-protein coupled receptors (GPCRs).
µ-Opioid Receptor Signaling
Activation of the µ-opioid receptor by hydromorphone initiates a cascade of intracellular events:
-
G-protein Activation: The receptor couples to inhibitory G-proteins (Gi/o).
-
Adenylyl Cyclase Inhibition: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
Downstream Kinase Pathways: µ-opioid receptor activation also leads to the modulation of various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway.
-
β-Arrestin Pathway: Like other opioids, hydromorphone can also engage the β-arrestin signaling pathway, which is involved in receptor desensitization, internalization, and can also mediate distinct downstream signaling events.
µ-Opioid Receptor Signaling Pathway
Conclusion
The preclinical toxicological profile of this compound has been extensively characterized. Acute toxicity is consistent with its opioid pharmacology, with respiratory depression being the primary life-threatening effect at high doses. Subchronic studies in dogs have identified cardiovascular effects at higher doses. Hydromorphone is not considered to have genotoxic potential based on a standard battery of tests. Reproductive and developmental studies have not shown teratogenic effects in rats and rabbits at the doses tested, although teratogenicity was observed in hamsters at high doses. While 2-year carcinogenicity studies have been conducted, the final reports were not publicly available for this review. The mechanism of action is well-understood to be mediated primarily through the µ-opioid receptor and its associated G-protein and β-arrestin signaling pathways. This comprehensive profile provides a critical foundation for the continued clinical development and safety assessment of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre- and postnatal developmental toxicity study design for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
pharmacokinetics of hydromorphone hydrochloride in animal studies
An In-depth Technical Guide on the Pharmacokinetics of Hydromorphone Hydrochloride in Animal Studies
Introduction
This compound, a semi-synthetic µ-opioid agonist, is a potent analgesic used in veterinary and human medicine for the management of moderate to severe pain.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for developing safe and effective dosing regimens. Animal studies are fundamental to establishing these profiles before clinical application. This guide provides a detailed overview of the pharmacokinetics of hydromorphone in various animal species, focusing on experimental methodologies and quantitative data. It is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Experimental Protocols
The design of animal pharmacokinetic studies is crucial for generating reliable and reproducible data.[2][3] Methodologies across different studies share common principles, though specific parameters may vary.
Animal Models
Studies typically utilize healthy, adult animals of a specific species and strain to minimize variability. Key details such as age, weight, and sex are recorded.[4][5] For example, studies have been conducted in healthy male neutered Beagles, adult horses, and various avian species like orange-winged Amazon parrots.[4][6][7]
Drug Administration and Dosing
This compound is administered via various routes, most commonly intravenously (IV), intramuscularly (IM), and subcutaneously (SC), to assess bioavailability and disposition. Doses are carefully selected and often vary significantly between species. For instance, doses in dogs have ranged from 0.1 to 0.5 mg/kg, while in horses, doses of 0.02 to 0.08 mg/kg have been studied.[8]
Blood Sample Collection
To characterize the plasma concentration-time profile, serial blood samples are collected at predetermined intervals. This is often facilitated by the placement of an indwelling catheter, for example, in the jugular vein.[6][9] Samples are typically collected frequently in the initial hours post-administration to capture the distribution phase and less frequently later to define the elimination phase.[6] Blood is collected into tubes containing an anticoagulant (e.g., lithium heparin), and plasma is separated by centrifugation.[6][9] The resulting plasma or serum is then stored at low temperatures, such as -80°C, until analysis.[5][6]
Bioanalytical Method
The quantification of hydromorphone in plasma or serum is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][10] This method is highly sensitive and specific, allowing for the accurate measurement of drug concentrations, often with a lower limit of quantification (LLOQ) of 1 ng/mL or less.[9][11] The method is validated to ensure accuracy and precision.[11]
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using specialized software. The analysis can be performed using two main approaches:
-
Non-compartmental analysis (NCA): This method does not assume a specific compartmental model and is often used to calculate key parameters like AUC (area under the curve), clearance (CL), and terminal half-life (t½).[8]
-
Compartmental analysis: This approach fits the data to a specific model (e.g., one-, two-, or three-compartment) to describe the drug's movement between different physiological compartments.[5][6][9] The choice of model is guided by statistical criteria like the Akaike information criterion.[6]
Pharmacokinetic Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in various animal species as reported in the scientific literature.
Table 1: Pharmacokinetics of Hydromorphone in Dogs
| Dose (mg/kg) | Route | t½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (F) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| 0.1 | IV | 0.57 | - | - | - | 106.28 | 5.35 | - | [4] |
| 0.5 | IV | 1.00 | - | - | - | 60.30 | 5.23 | - | [4] |
| 0.1 | SC | 0.66 | - | 0.22 | - | - | - | - | [4][12] |
| 0.5 | SC | 1.11 | - | 0.33 | - | - | - | - | [4][12] |
| 0.1 (bolus) + 0.01/h (CRI) | IV | 11.2 | 6.8 (at end of infusion) | - | - | 30.4 | 4.5 | - |[9] |
Table 2: Pharmacokinetics of Hydromorphone in Horses
| Dose (mg/kg) | Route | t½ (min) | Cmax (ng/mL) | Tmax (min) | AUC (min·ng/mL) | CL (mL/min/kg) | Vd (mL/kg) | Bioavailability (F) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| 0.02 | IV | 18.1 | - | - | - | 66.6 | 1118 | - | [8] |
| 0.04 | IV | 34.0 | - | - | - | 550.0 | 1460 | - | [8] |
| 0.08 | IV | 41.3 | - | - | - | 92.7 | 2242 | - | [8] |
| 0.04 | IV | 19 | - | - | 518 | 79 | 1125 | - | [7] |
| 0.04 | IM | 26.7 | - | - | 1128 | - | - | 217% | [7] |
| 0.05 | IV | - | - | - | 8.0 (ng·h/mL) | 106 | 1.00 (L/kg) | - |[13][14] |
Table 3: Pharmacokinetics of Hydromorphone in Avian Species
| Species | Dose (mg/kg) | Route | t½ (h) | Cmax (ng/mL) | Tmax (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (F) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| Orange-winged Amazon Parrot | 1.0 | IV | 1.45 | - | - | 64.2 | 4.24 | - | [6] |
| Orange-winged Amazon Parrot | 1.0 | IM | 1.74 | 179.1 | 0.28 | - | - | 97.6% | [6] |
| American Kestrel | 0.6 | IV | 1.25 | - | - | 62.32 | 6.75 | - | [10] |
| American Kestrel | 0.6 | IM | 1.26 | 112.1 | 0.08 | - | - | 75% | [10] |
| Great Horned Owl | 0.6 | IV | 1.35 | - | - | 62.11 | 4.29 | - | [1][15] |
| Great Horned Owl | 0.6 | IM | 1.62 | 225.46 | 0.22 | - | - | 170.8% |[1][15] |
Table 4: Pharmacokinetics of Hydromorphone in Other Species
| Species | Dose (mg/kg) | Route | t½ | Cmax (ng/mL) | Tmax (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (F) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| Rhesus Macaque | 0.075 | IV | 142 min | - | - | 37.7 | - | - | [5] |
| Rhesus Macaque | 0.075 | IM | - | - | - | - | - | 92% | [5] |
| Guinea Pig | 0.3 | IV | - | - | - | 52.8 | 2.39 | - | [16] |
| Guinea Pig | 0.3 | IM | - | 171.9 | 0.12 | - | - | High |[16] |
Abbreviations: t½ (terminal half-life), Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), CL (total body clearance), Vd (volume of distribution), CRI (constant rate infusion).
Visualizations
The following diagrams illustrate common workflows and concepts in animal pharmacokinetic studies.
Caption: Experimental workflow for a typical animal pharmacokinetic study.
Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process.
Discussion and Conclusion
The pharmacokinetics of this compound show considerable variability across different animal species.
-
Half-Life and Clearance: Hydromorphone generally exhibits a short half-life and rapid clearance in most species studied, including dogs, horses, and various birds.[4][6][8] This suggests that frequent dosing intervals are necessary to maintain therapeutic plasma concentrations for analgesia.[4] For example, the half-life after IV administration in dogs is around 0.6-1.0 hours, while in horses it can be as short as 18-41 minutes.[4][8] Continuous rate infusions (CRIs) have been investigated in dogs to overcome the short half-life, demonstrating that steady-state concentrations can be maintained.[9][17]
-
Bioavailability: Intramuscular administration generally results in rapid absorption and high bioavailability, often approaching or even exceeding 100% in some cases, as seen in horses and great horned owls.[1][6][7] This makes the IM route a viable alternative to IV administration. Subcutaneous administration is also effective, though onset may be slower compared to IV or IM routes.[12][18] Oral bioavailability, studied in rabbits, is generally low due to a significant first-pass effect.[19][20]
-
Metabolism: Hydromorphone is metabolized in the liver, primarily through glucuronidation. The metabolite hydromorphone-3-glucuronide (B1257947) (H3G) has been identified in species like great horned owls and horses.[1] The presence and activity of this metabolite, which has been associated with neuroexcitatory effects in some species, could be relevant for clinical outcomes.[1]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. The design of pharmacokinetic studies to support drug discovery: the selection of the optimum number of animals for a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Pharmacokinetics of this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Hydromorphone after Intravenous and Intramuscular Administration in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics and pharmacodynamics of hydromorphone after intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of intravenous hydromorphone in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics of a continuous intravenous infusion of hydromorphone in healthy dogs [frontiersin.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. Pharmacokinetics of a controlled-release liposome-encapsulated hydromorphone administered to healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. madbarn.com [madbarn.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Pharmacokinetics of a continuous intravenous infusion of hydromorphone in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antinociceptive and side-effects of hydromorphone after subcutaneous administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics and bioavailability of hydromorphone: effect of various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Metabolism of Hydromorphone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydromorphone is a potent semi-synthetic opioid analgesic utilized for the management of moderate to severe pain. A thorough understanding of its in vivo metabolism is critical for drug development, clinical pharmacology, and toxicological assessment. This guide provides a comprehensive overview of the metabolic pathways, pharmacokinetic profile, and analytical methodologies for studying hydromorphone hydrochloride.
Metabolic Pathways of Hydromorphone
The in vivo biotransformation of hydromorphone is primarily characterized by Phase II conjugation, with minor contributions from Phase I reduction and demethylation. Unlike many other opioids, hydromorphone does not undergo significant metabolism by the cytochrome P450 (CYP450) enzyme system, which reduces its susceptibility to drug-drug interactions mediated by this system.
Major Pathway: Glucuronidation
The principal metabolic route for hydromorphone is glucuronidation in the liver, where it is conjugated with glucuronic acid to form hydromorphone-3-glucuronide (B1257947) (H3G).[1] This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT2B7 isoform. H3G is the most abundant metabolite and is pharmacologically inactive as an analgesic. However, it has been associated with neuroexcitatory effects, such as allodynia, myoclonus, and seizures, particularly at high concentrations or in patients with renal impairment.[2]
Minor Pathways
Hydromorphone can undergo reduction of its 6-keto group to form two stereoisomeric metabolites: dihydromorphine (6-α-hydromorphol) and dihydroisomorphine (B163098) (6-β-hydromorphol). These metabolites are pharmacologically active.
A minor pathway involving N-demethylation leads to the formation of norhydromorphone.
There is evidence suggesting a minor metabolic pathway for the conversion of morphine to hydromorphone in humans, particularly in patients on high-dose morphine therapy. However, hydromorphone is not metabolized to oxymorphone.
The metabolic pathways of hydromorphone are visualized in the following diagram:
Data Presentation: Pharmacokinetics and Excretion
Pharmacokinetic Parameters
The pharmacokinetic profile of hydromorphone is characterized by rapid absorption and a relatively short half-life for immediate-release formulations. Bioavailability is significantly higher with parenteral administration compared to oral routes due to first-pass metabolism.
Table 1: Human Pharmacokinetic Parameters of Hydromorphone (Immediate-Release)
| Parameter | Intravenous Administration | Oral Administration |
| Bioavailability | 100% | 24-62% |
| Tmax (Time to Peak Plasma Concentration) | 5-15 minutes | 0.5-1 hour |
| Half-life (t½) | 2-3 hours | 2-4 hours |
| Volume of Distribution (Vd) | 1.22 - 4.0 L/kg | - |
| Protein Binding | 8-19% | 8-19% |
Data compiled from multiple sources.
Table 2: Animal Pharmacokinetic Parameters of Hydromorphone
| Species | Route | Dose (mg/kg) | T½ (hours) | Clearance (mL/min/kg) | Vd (L/kg) | Bioavailability (%) |
| Rat | IV | 0.2 | 0.88 | 85.3 | 5.0 | 100 |
| SC | 0.2 | 1.39 | - | - | 84 | |
| Dog | IV | 0.1 | 1.6 | 33.8 | 2.9 | 100 |
| IM | 0.1 | 1.8 | - | - | 106 | |
| Guinea Pig | IV | 0.3 | - | 52.8 | 2.39 | 100 |
| IM | 0.3 | - | - | - | High | |
| American Kestrel | IV | 0.6 | 1.25 | 62.32 | 6.75 | 100 |
| IM | 0.6 | 1.26 | - | - | 75 |
Data compiled from multiple sources.[3][4][5]
Urinary Excretion Profile
Hydromorphone and its metabolites are primarily eliminated through the kidneys. The majority of the dose is excreted as H3G.
Table 3: Urinary Excretion of Hydromorphone and Metabolites in Humans after a Single 8 mg Controlled-Release Dose
| Analyte | Mean % of Dose Excreted (0-54h) | Mean Cmax (ng/mL) | Mean Tmax (hours) |
| Total Hydromorphone (Free + Conjugated) | 31.7 | 2836.3 | 12.3 |
| Free Hydromorphone | 2.7 | 240.5 | 18.2 |
Data from DePriest et al. (2016).[6][7]
Experimental Protocols
Quantification of Hydromorphone and H3G in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of hydromorphone and its major metabolite in plasma.
4.1.1 Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add an internal standard solution (e.g., deuterated hydromorphone and H3G).
-
Vortex the sample and load it onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 100 mM acetate (B1210297) buffer (pH 6.0) followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.1.2 LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Hydromorphone: e.g., m/z 286 -> 185
-
H3G: e.g., m/z 462 -> 286
-
Internal Standards: Corresponding transitions for the deuterated analogs.
-
-
The general workflow for this analytical method is depicted below:
In Vivo Rodent Pharmacokinetic Study
This protocol outlines a typical design for a pharmacokinetic study of hydromorphone in rats.
4.2.1 Animal Model and Dosing
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimate the animals for at least one week before the study.
-
Administer this compound (e.g., 0.2 mg/kg) via intravenous (IV) or subcutaneous (SC) injection.
4.2.2 Sample Collection
-
Collect blood samples (approximately 100-200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4.2.3 Data Analysis
-
Quantify the plasma concentrations of hydromorphone and its metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t½, AUC, Vd, CL) using non-compartmental analysis with software such as Phoenix WinNonlin.
Signaling Pathways and Neurotoxicity of H3G
The neuroexcitatory effects of H3G are a significant clinical concern. While the exact mechanisms are still under investigation, evidence suggests the involvement of the Toll-like receptor 4 (TLR4) signaling pathway and potentially the N-methyl-D-aspartate (NMDA) receptor.
Toll-like Receptor 4 (TLR4) Signaling
H3G is structurally similar to morphine-3-glucuronide (B1234276) (M3G), which has been shown to act as a TLR4 agonist. Activation of TLR4 on microglia and astrocytes can lead to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which can contribute to neuronal hyperexcitability.
The proposed TLR4 signaling pathway initiated by H3G is illustrated below:
Potential NMDA Receptor Involvement
The neuroexcitatory symptoms associated with H3G are also consistent with the activation of the NMDA receptor, a key player in excitatory neurotransmission. Over-activation of NMDA receptors can lead to an influx of Ca2+, resulting in neuronal excitotoxicity. Further research is needed to fully elucidate the role of the NMDA receptor in H3G-mediated neurotoxicity.
Conclusion
The in vivo metabolism of this compound is dominated by glucuronidation to H3G, a metabolite with no analgesic activity but potential neuroexcitatory effects. A thorough understanding of the pharmacokinetic and metabolic profile of hydromorphone and its metabolites is essential for optimizing its therapeutic use and minimizing adverse effects. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex in vivo disposition of this important analgesic.
References
- 1. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Quantification of Hydromorphone Hydrochloride in Human Plasma using HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of hydromorphone hydrochloride in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. This method is highly suitable for pharmacokinetic studies, clinical monitoring, and forensic toxicology applications, offering excellent accuracy, precision, and a low limit of quantification.
Introduction
Hydromorphone is a potent semi-synthetic opioid analgesic used for the management of moderate to severe pain. Accurate and reliable quantification of hydromorphone in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments, therapeutic drug monitoring, and in forensic investigations. This application note presents a validated HPLC-MS/MS method that provides the high sensitivity and selectivity required for these applications.
Experimental
Materials and Reagents
-
This compound certified reference standard
-
Hydromorphone-d3 (B3321636) internal standard (IS)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Drug-free human plasma
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A summary of the HPLC and mass spectrometer conditions is provided in Table 1.
Table 1: HPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | |
| Column | Atlantis T3 C18 Column (4.6 x 150 mm, 3.0 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient | Isocratic: 91% A, 9% B[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Hydromorphone: m/z 286 → 185; Hydromorphone-d3 (IS): m/z 289 → 185[2] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for hydromorphone and IS |
| Source Temperature | 500°C |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of hydromorphone and hydromorphone-d3 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the hydromorphone stock solution with 50:50 methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., 0.3, 8, 80 ng/mL).
Plasma Sample Preparation (Solid-Phase Extraction)
The sample preparation workflow is illustrated in the diagram below.
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid and vortex again.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of a 90:10 acetonitrile:methanol solution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions.
Method Validation
The method was validated according to industry guidelines for bioanalytical method validation.[4] A summary of the validation results is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99)[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | Intra-day: ≤ 4.7%; Inter-day: ≤ 4.7%[2] |
| Recovery | > 78% for hydromorphone[2] |
| Matrix Effect | Compensated by the use of a stable isotope-labeled internal standard. |
| Stability | Stable for 24 hours at room temperature, through three freeze-thaw cycles, and for 3 years at -20°C.[2][3] |
Results and Discussion
The described HPLC-MS/MS method provides excellent selectivity for hydromorphone in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability in sample preparation and matrix effects. The solid-phase extraction protocol effectively removes plasma proteins and other interfering substances, resulting in a clean extract and minimizing ion suppression. The chromatographic conditions provide a good peak shape and a short run time, allowing for high-throughput analysis. The lower limit of quantification of 0.1 ng/mL is sufficient for the analysis of clinical and forensic samples.[2]
Conclusion
The validated HPLC-MS/MS method presented in this application note is a reliable and robust tool for the quantification of hydromorphone in human plasma. The method's high sensitivity, selectivity, and accuracy make it well-suited for a variety of research and clinical applications.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocols for the LC-MS/MS Analysis of Hydromorphone Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone is a potent semi-synthetic opioid analgesic used for the management of moderate to severe pain. Understanding its pharmacokinetics, including the metabolic fate of the parent drug, is crucial for effective and safe therapeutic use. The primary route of metabolism for hydromorphone involves glucuronidation to hydromorphone-3-glucuronide (B1257947) (H3G), a major metabolite. Other metabolites include dihydromorphine and dihydroisomorphine.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of hydromorphone and its metabolites due to its high sensitivity, selectivity, and speed.[3] This document provides detailed application notes and protocols for the quantitative analysis of hydromorphone and its key metabolites in biological matrices, primarily human plasma.
Metabolic Pathway of Hydromorphone
Hydromorphone undergoes several metabolic transformations. The main pathway is conjugation with glucuronic acid to form hydromorphone-3-glucuronide. Additionally, the 6-keto group can be reduced to form dihydromorphine and dihydroisomorphine.[1][2][3][4]
Caption: Metabolic pathway of hydromorphone.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of hydromorphone and its metabolites in human plasma.
Materials and Reagents
-
Hydromorphone hydrochloride certified reference standard
-
Hydromorphone-3-glucuronide certified reference standard
-
Dihydromorphine certified reference standard
-
Dihydroisomorphine certified reference standard
-
Hydromorphone-d6 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C2)[1][4][5][6][7]
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common and effective method for extracting hydromorphone and its metabolites from plasma, providing a clean extract for LC-MS/MS analysis.[1][4][5][6][7]
Protocol:
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (Hydromorphone-d6). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation: Protein Precipitation
Protein precipitation is a simpler and faster alternative to SPE, suitable for high-throughput analysis.[5][8][9]
Protocol:
-
To a 100 µL aliquot of human plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydromorphone | 286.1 | 185.1 | 35 |
| Hydromorphone-d6 (IS) | 292.1 | 185.1 | 35 |
| Hydromorphone-3-glucuronide | 462.2 | 286.1 | 25 |
| Dihydromorphine | 288.2 | 157.1 | 40 |
| Dihydroisomorphine | 288.2 | 157.1 | 40 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Quantitative Analysis
A typical analytical run includes a calibration curve, quality control (QC) samples at low, medium, and high concentrations, and the unknown samples.
Table 2: Example Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.1 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 1 |
| Calibration Standard 4 | 5 |
| Calibration Standard 5 | 10 |
| Calibration Standard 6 | 50 |
| Calibration Standard 7 | 100 |
| Calibration Standard 8 | 500 |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Medium QC | 30 |
| High QC | 400 |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% | 0.1 ng/mL[10] |
| Intra-day Precision (%CV) | < 15% (20% at LLOQ) | < 10%[1][4][7] |
| Inter-day Precision (%CV) | < 15% (20% at LLOQ) | < 12%[1][2][4] |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 10% |
| Recovery | Consistent and reproducible | > 80%[1][4] |
| Matrix Effect | Within acceptable limits | < 15% |
Experimental Workflow
The overall workflow for the analysis of hydromorphone and its metabolites is depicted below.
Caption: LC-MS/MS analytical workflow.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of hydromorphone and its major metabolites in human plasma. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation parameters, offer a comprehensive guide for researchers in clinical and pharmaceutical settings. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring accurate and reliable measurement of these compounds.
References
- 1. LC-MS-MS analysis of hydromorphone and hydromorphone metabolites with application to a pharmacokinetic study in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]
- 3. scite.ai [scite.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Developing an Animal Model of Neuropathic Pain Using Hydromorphone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents significant challenges for effective therapeutic intervention. Animal models are indispensable tools for elucidating the underlying pathophysiology and for the preclinical evaluation of novel analgesics. Chronic opioid administration can paradoxically lead to a state of heightened pain sensitivity known as opioid-induced hyperalgesia (OIH). This phenomenon, characterized by central sensitization, shares mechanistic and phenotypic features with neuropathic pain, making it a valuable model for studying certain aspects of neuropathic pain states.
This document provides detailed protocols for developing a rodent model of neuropathic-like pain using hydromorphone hydrochloride. This model is based on the induction of OIH through chronic systemic administration of hydromorphone, leading to a stable and measurable hyperalgesic state.
Core Concepts and Mechanisms
This compound is a potent semi-synthetic opioid agonist that primarily acts on the µ-opioid receptor (MOR). While acute activation of MORs produces profound analgesia, chronic stimulation can trigger maladaptive neuroplastic changes in the central nervous system, leading to OIH. The primary mechanisms implicated in hydromorphone-induced hyperalgesia include:
-
Central Sensitization: Prolonged opioid exposure can lead to the upregulation of pronociceptive pathways in the spinal cord and brain.
-
NMDA Receptor Activation: The N-methyl-D-aspartate (NMDA) receptor system is a key player in central sensitization. Chronic opioid exposure can enhance NMDA receptor function, leading to increased neuronal excitability and pain amplification.[1]
-
Descending Facilitation: Alterations in descending pain modulatory pathways from the brainstem can switch from inhibitory to facilitatory, contributing to a state of generalized hyperalgesia.[1]
-
Neuroinflammation: Activation of glial cells (microglia and astrocytes) in the spinal cord can contribute to the release of pro-inflammatory cytokines and further drive central sensitization.
-
Dynorphin Activity: An increase in spinal dynorphin, an endogenous opioid peptide that acts on the kappa-opioid receptor, has been linked to the development of OIH.[1]
-
Protein Kinase C (PKC) Activation: Intracellular signaling cascades involving PKC are thought to be a link between the cellular mechanisms of analgesic tolerance and OIH.[1]
Experimental Protocols
Protocol 1: Induction of Hydromorphone-Induced Hyperalgesia (HIH) in Mice
This protocol is designed to induce a state of thermal and mechanical hyperalgesia in mice through continuous subcutaneous infusion of this compound.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Osmotic minipumps (e.g., Alzet®) with appropriate flow rate and duration (e.g., 7-day delivery)
-
Surgical supplies for subcutaneous implantation of minipumps
-
Animal scale
-
Behavioral testing equipment (see Protocol 3)
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Hydromorphone Solution Preparation: Prepare a sterile solution of this compound in sterile saline at a concentration calculated to deliver the desired daily dose based on the minipump's flow rate. A range of doses from 2.1 to 31.5 mg/kg/day has been used to induce tolerance, which is closely associated with hyperalgesia.[2] A starting dose of 10 mg/kg/day is recommended.
-
Osmotic Minipump Priming and Filling: Following the manufacturer's instructions, prime the osmotic minipumps in sterile saline at 37°C for at least 4 hours. Fill the pumps with the prepared hydromorphone solution or sterile saline for the sham control group.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic area.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Provide postoperative analgesia (a non-opioid analgesic is recommended to avoid confounding effects) and monitor the animal's recovery.
-
-
Induction Period: Allow the hydromorphone to be continuously delivered for 7 days.
-
Behavioral Testing: Conduct baseline behavioral testing before minipump implantation and then at specified time points (e.g., days 3, 5, and 7) during hydromorphone infusion (see Protocol 3).
Protocol 2: Induction of Hydromorphone-Induced Hyperalgesia (HIH) in Rats
This protocol outlines a method for inducing OIH in rats using intermittent subcutaneous injections of hydromorphone.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride)
-
Syringes and needles for subcutaneous injection
-
Animal scale
-
Behavioral testing equipment (see Protocol 3)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300 g) to the housing facility for at least 7 days.
-
Hydromorphone Solution Preparation: Prepare a sterile solution of this compound in sterile saline. A dose of 2.2 mg/kg has been used in mice for intermittent injections.[2] An equivalent starting dose for rats should be determined, taking into account allometric scaling, but a range of 1-3 mg/kg is a reasonable starting point.
-
Injection Schedule:
-
Administer subcutaneous injections of hydromorphone or saline (for the control group) once or twice daily for 7 to 14 days. A twice-daily schedule (e.g., 9:00 AM and 5:00 PM) is recommended to maintain more consistent drug levels.
-
-
Behavioral Testing: Perform baseline behavioral assessments before the first injection and then periodically throughout the injection period (e.g., every other day) and after the final injection to assess the development and stability of hyperalgesia. It is crucial to perform testing at a consistent time relative to the last injection to minimize variability due to acute drug effects versus chronic changes.
Protocol 3: Behavioral Assessment of Nociceptive Thresholds
Standardized behavioral tests are essential to quantify the development of hyperalgesia in the hydromorphone-induced model.
a) Assessment of Mechanical Allodynia (von Frey Test):
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
Response Threshold: The withdrawal threshold is determined as the lowest force that elicits a paw withdrawal response in at least 50% of applications (e.g., using the up-down method). A decrease in the withdrawal threshold indicates mechanical allodynia.
b) Assessment of Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Acclimation: Place the animal in a glass-floored testing chamber and allow for acclimation.
-
Heat Source Application: A radiant heat source is positioned under the glass floor, focused on the plantar surface of the hind paw.
-
Withdrawal Latency: The time taken for the animal to withdraw its paw from the heat source is recorded as the paw withdrawal latency. A decrease in withdrawal latency is indicative of thermal hyperalgesia. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the described experiments.
Table 1: Mechanical Withdrawal Thresholds (in grams) in Mice Following Continuous Hydromorphone Infusion
| Treatment Group | Baseline | Day 3 | Day 5 | Day 7 |
| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hydromorphone (10 mg/kg/day) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Thermal Paw Withdrawal Latency (in seconds) in Rats Following Intermittent Hydromorphone Injections
| Treatment Group | Baseline | Day 3 | Day 7 | Day 14 |
| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hydromorphone (2 mg/kg, b.i.d.) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the hydromorphone-induced hyperalgesia model.
Caption: Experimental workflow for inducing and assessing hydromorphone-induced hyperalgesia.
Caption: Simplified signaling pathway of hydromorphone-induced central sensitization.
Conclusion
The development of an animal model of neuropathic-like pain using chronic hydromorphone administration provides a valuable tool for investigating the mechanisms of central sensitization and for the preclinical screening of novel analgesic compounds. The protocols outlined in this document offer a reproducible method for inducing a hyperalgesic state that can be quantitatively assessed through behavioral testing. Researchers should carefully consider the specific scientific question being addressed when choosing the animal species, route of administration, and duration of hydromorphone exposure. Adherence to ethical guidelines for animal research and the implementation of standardized testing procedures are paramount for obtaining reliable and translatable results.
References
Protocol for Assessing Analgesic Effects of Hydromorphone Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the analgesic properties of hydromorphone hydrochloride in rodent models. The methodologies outlined are standard in preclinical pain research and are designed to ensure robust and reproducible data.
Introduction
This compound is a potent semi-synthetic opioid analgesic that primarily acts as a full agonist at the µ-opioid receptor (MOR).[1][2][3] Its interaction with MORs, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3][4] This document details the in vivo protocols to quantify the analgesic effects of hydromorphone in rodents, which are essential for preclinical efficacy and potency assessment.
Mechanism of Action
Hydromorphone binds to µ-opioid receptors in the central nervous system (CNS), leading to the inhibition of adenylate cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, an increase in potassium ion conductance, and a reduction in calcium ion influx into neurons.[3][4] This cascade of events hyperpolarizes the neuron, making it less likely to transmit pain signals.[3]
Caption: Hydromorphone Signaling Pathway.
Experimental Animals and Drug Administration
Standard laboratory mouse and rat strains are suitable for these studies. The choice of species and strain should be consistent within a study.
| Parameter | Mice | Rats |
| Species | Mus musculus | Rattus norvegicus |
| Common Strains | C57BL/6, BALB/c, CD-1 | Sprague-Dawley, Wistar |
| Weight | 20-30 g | 200-300 g |
| Administration Route | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.) | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.), Intrathecal (i.t.) |
| Hydromorphone HCl Dose Range (s.c.) | 0.2 - 2.2 mg/kg[5] | 0.16 - 4 mg/kg[6][7] |
| Time to Peak Effect (s.c.) | ~45 minutes[5][7] | 15-60 minutes |
Note: Doses should be optimized for the specific strain and pain model. A dose-response curve is recommended to determine the ED50.
Assessment of Thermal Nociception
Hot Plate Test
The hot plate test is used to evaluate the response to a thermal stimulus, involving supraspinal pathways.[8][9]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a transparent cylinder to confine the animal.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).[10][11]
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[8][10]
-
Record the latency (in seconds) to the first clear nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the apparatus and assigned the cut-off latency.
-
-
Drug Administration: Administer this compound or vehicle control via the chosen route.
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 45, 60, 90, 120 minutes), repeat the hot plate test.[12]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
The tail-flick test measures a spinal reflex to a thermal stimulus.[11][13][14]
Protocol:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Acclimation: Gently restrain the animal, allowing the tail to be exposed. Allow for a brief period of acclimation to the restraint.
-
Baseline Measurement:
-
Position the tail such that the light beam is focused on a specific point (e.g., 3-5 cm from the tip).
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the animal flicks its tail out of the beam's path.[14]
-
Record the tail-flick latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[13][15]
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate %MPE as described for the hot plate test.
Assessment of Mechanical Nociception
Von Frey Test
The von Frey test is used to assess mechanical allodynia (pain in response to a normally non-painful stimulus) or hyperalgesia.[16][17]
Protocol:
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animal is placed in a chamber with a mesh floor that allows access to the plantar surface of the paws.[18]
-
Acclimation: Place the animal in the testing chamber and allow it to acclimate for at least one hour on two to three consecutive days before testing to minimize stress-induced responses.[16][18][19]
-
Baseline Measurement (Up-Down Method):
-
Begin with a filament near the expected 50% withdrawal threshold (e.g., 0.6 g for mice).[18]
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.[18]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.[17]
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Measurement: Determine the 50% paw withdrawal threshold at specified time points after drug administration.
-
Data Analysis: An increase in the 50% paw withdrawal threshold indicates an analgesic effect.
Experimental Workflow and Data Presentation
A typical experimental workflow is depicted below.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic Efficacy and Safety of Hydromorphone in Chinchillas (Chinchilla lanigera) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of polarity on dose-response relationships of intrathecal opioids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mmpc.org [mmpc.org]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. forum.painresearcher.net [forum.painresearcher.net]
Application Notes and Protocols for Utilizing Hydromorphone Hydrochloride in Opioid Signaling Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydromorphone hydrochloride is a potent semi-synthetic opioid analgesic that primarily exerts its effects through the activation of the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Understanding the cellular and molecular mechanisms of hydromorphone is crucial for the development of safer and more effective analgesics. In cell culture models, hydromorphone serves as a critical tool to investigate opioid receptor signaling, including G protein activation, downstream second messenger modulation, and the recruitment of regulatory proteins like β-arrestin.[3][4] These in vitro studies allow for a detailed characterization of its pharmacological profile, including its potential for biased agonism, where a ligand preferentially activates one signaling pathway over another. This document provides detailed application notes and experimental protocols for studying this compound's effects on opioid signaling pathways in cultured cells.
Hydromorphone's binding to the μ-opioid receptor initiates a cascade of intracellular events, beginning with the activation of associated inhibitory G proteins (Gi/o).[1][5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][7] The G protein activation also leads to the modulation of ion channels, specifically the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][7] These actions collectively reduce neuronal excitability, which is the basis of its analgesic effect.[1]
Recent research has highlighted the concept of biased agonism in opioid signaling. The G protein-mediated pathway is primarily associated with the desired analgesic effects, while the β-arrestin-mediated pathway is linked to adverse effects such as respiratory depression and the development of tolerance, as well as receptor desensitization and internalization.[3][8] Studies suggest that hydromorphone may act as a G protein-biased agonist, showing a weaker recruitment of β-arrestin compared to other opioids like fentanyl.[3][4] This characteristic makes it a valuable compound for comparative studies aimed at dissecting the differential roles of these two key signaling branches.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays assessing the potency and efficacy of hydromorphone in comparison to other opioids.
Table 1: Potency (EC₅₀) of Opioids in cAMP Inhibition Assays
| Opioid | Cell Line | EC₅₀ (nM) | Reference |
| Hydromorphone | HEK293-MOR | 1.2 | [3] |
| Fentanyl | HEK293-MOR | 0.8 | [3] |
| Morphine | HEK293-MOR | 2.5 | [3] |
| Oxycodone | HEK293-MOR | 3.0 | [3] |
Table 2: Efficacy of Opioids in β-Arrestin 2 Recruitment Assays
| Opioid | Cell Line | Efficacy (% of DAMGO) | Reference |
| Hydromorphone | CHO-K1 OPRM1 | Low | [4] |
| Fentanyl | CHO-K1 OPRM1 | High | [4] |
| Morphine | CHO-K1 OPRM1 | Low | [4] |
| Oxycodone | CHO-K1 OPRM1 | Low | [4] |
Mandatory Visualizations
Caption: Hydromorphone-induced G protein signaling cascade.
Caption: β-Arrestin pathway in opioid receptor regulation.
Caption: Workflow for in vitro opioid signaling studies.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HEK293 cells stably expressing μ-Opioid Receptor (HEK293-MOR) and SH-SY5Y cells
1.1. Objective: To maintain healthy, proliferating cultures of HEK293-MOR and SH-SY5Y cells for use in opioid signaling assays.
1.2. Materials:
-
HEK293 cells stably expressing tagged human μ-opioid receptor (e.g., FLAG-tagged MOR)
-
SH-SY5Y human neuroblastoma cells[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
DMEM/F-12 medium (for SH-SY5Y)[10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or appropriate selection antibiotic for stable cell line
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
1.3. Procedure for HEK293-MOR Cells:
-
Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 (e.g., 400 µg/mL) to maintain selection pressure.
-
Grow cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density (e.g., 1:5 to 1:10 split ratio).
1.4. Procedure for SH-SY5Y Cells:
-
Culture cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
SH-SY5Y cells grow in clumps and include both adherent and floating viable cells.[9]
-
For passaging, aspirate the medium containing floating cells into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them with Trypsin-EDTA.
-
Combine the detached adherent cells with the floating cells in the centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes, resuspend in fresh medium, and re-plate.
Protocol 2: Preparation of this compound Stock and Working Solutions
2.1. Objective: To prepare sterile, accurate concentrations of this compound for treating cultured cells.
2.2. Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
2.3. Procedure:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving a calculated amount of this compound powder in sterile water or PBS.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare a series of working solutions by serial dilution in serum-free culture medium.
Protocol 3: cAMP Inhibition Assay using a Luminescence-Based Reporter
3.1. Objective: To quantify the inhibition of adenylyl cyclase activity by hydromorphone through the measurement of intracellular cAMP levels.
3.2. Materials:
-
HEK293-MOR cells
-
White, opaque 96-well assay plates
-
This compound working solutions
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Luminescence-based cAMP assay kit (e.g., GloSensor™ cAMP Assay)
-
Luminometer
3.3. Procedure:
-
Plate HEK293-MOR cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Equilibrate the cells with the cAMP reporter reagent according to the manufacturer's protocol (e.g., incubate with GloSensor™ reagent for 2 hours).
-
Prepare a dose-response curve of hydromorphone by adding various concentrations to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for a negative control).
-
Incubate for another 15-30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The decrease in the luminescent signal in the presence of hydromorphone corresponds to a decrease in cAMP levels. Plot the dose-response curve and calculate the IC₅₀ value.
Protocol 4: β-Arrestin Recruitment Assay using Enzyme Complementation
4.1. Objective: To measure the recruitment of β-arrestin to the μ-opioid receptor upon activation by hydromorphone.
4.2. Materials:
-
CHO-K1 or HEK293 cells stably co-expressing MOR fused to a small enzyme fragment and β-arrestin 2 fused to a larger, complementing enzyme fragment (e.g., PathHunter® β-Arrestin assay).[11]
-
White, opaque 96-well or 384-well assay plates
-
This compound working solutions
-
Positive control agonist (e.g., DAMGO)
-
Chemiluminescent substrate for the complemented enzyme
4.3. Procedure:
-
Plate the engineered cells in white, opaque assay plates according to the manufacturer's recommendations and incubate overnight.[11]
-
Add varying concentrations of hydromorphone or control agonists to the wells.
-
Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the chemiluminescent substrate.
-
Incubate at room temperature for 60 minutes to allow signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: The increase in signal is proportional to the amount of β-arrestin recruited. Plot the dose-response curve and calculate the EC₅₀ and Emax values relative to a full agonist.
Protocol 5: Receptor Internalization Assay using Flow Cytometry
5.1. Objective: To quantify the agonist-induced internalization of μ-opioid receptors from the cell surface.[12][13]
5.2. Materials:
-
HEK293 cells stably expressing an N-terminally FLAG-tagged MOR.
-
6-well or 12-well cell culture plates.
-
This compound working solutions.
-
Positive control for internalization (e.g., etorphine or DAMGO).[12]
-
Primary antibody: Anti-FLAG M1 monoclonal antibody conjugated to a fluorophore (e.g., FITC).
-
Flow cytometer.
5.3. Procedure:
-
Plate HEK293-FLAG-MOR cells in 12-well plates and grow to ~80% confluency.
-
Treat the cells with various concentrations of hydromorphone, a positive control agonist, or vehicle for 30-60 minutes at 37°C to induce internalization.[12]
-
Place the plates on ice to stop membrane trafficking.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to microcentrifuge tubes and pellet the cells by centrifugation at 4°C.
-
Incubate the non-permeabilized cells with the FITC-conjugated anti-FLAG antibody on ice in the dark for 1 hour to label the remaining surface receptors.
-
Wash the cells three times with ice-cold PBS to remove unbound antibody.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cell-associated fluorescence using a flow cytometer, acquiring data from at least 10,000 cells per sample.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface. Calculate the percentage of internalization as: [1 - (MFI of treated cells / MFI of vehicle-treated cells)] x 100.[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Possible biased analgesic of hydromorphone through the G protein-over β-arrestin-mediated pathway: cAMP, CellKey™, and receptor internalization analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpps.umin.jp [jpps.umin.jp]
- 5. Hydromorphone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing SH-SY5Y cell culture: exploring the beneficial effects of an alternative media supplement on cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 13. mu-Opioid receptor internalization: opiate drugs have differential effects on a conserved endocytic mechanism in vitro and in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Validated HPLC Method for the Quantification of Hydromorphone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone hydrochloride is a potent semi-synthetic opioid analgesic used in the management of moderate to severe pain. Accurate and reliable quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. This document provides a detailed application note and a validated protocol for the quantification of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and accuracy of the results.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] This protocol outlines the validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, providing a comprehensive guide for researchers and quality control analysts.
Experimental Workflow
The following diagram illustrates the overall workflow for the analytical method validation of this compound quantification.
Caption: Workflow for Analytical Method Validation.
Materials and Methods
3.1. Reagents and Chemicals
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dodecyl Sulfate (B86663) (SDS)
-
Acetic Acid (glacial)
-
Potassium Dihydrogen Phosphate (B84403)
-
Orthophosphoric Acid
-
Water (HPLC grade)
-
Placebo (containing all excipients of the formulation without the active pharmaceutical ingredient)
3.2. Equipment
-
HPLC system with a UV detector (e.g., Waters Alliance system)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (35:65 v/v) containing 0.5% (w/v) sodium dodecyl sulfate and 0.4% (v/v) acetic acid.[6] Another option is a mixture of phosphate buffer and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 35°C |
| Detection | UV at 230 nm or 280 nm[6] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
4.1. Standard Solution Preparation
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
4.2. Sample Solution Preparation
Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets, injection) equivalent to a known amount of this compound into a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4.3. Validation Parameters
The following diagram illustrates the relationship between the core analytical method validation parameters as per ICH guidelines.
Caption: Interrelationship of Validation Parameters.
4.3.1. Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] To demonstrate specificity, inject the following solutions:
-
Blank (mobile phase)
-
Placebo solution
-
This compound standard solution
-
Sample solution
-
Stressed sample solutions (acid, base, oxidative, thermal, and photolytic degradation)
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank and placebo solutions should not show any interfering peaks at the retention time of this compound. The method is considered stability-indicating if all degradation product peaks are resolved from the main drug peak.[7]
4.3.2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] Prepare at least five concentrations of this compound standard solution over a specified range (e.g., 60-180 µg/mL).[6]
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept of the regression line should be insignificant.
4.3.3. Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
Acceptance Criteria: The specified range should be justified and cover the expected concentrations of the samples to be analyzed.
4.3.4. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4.3.5. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be not more than 2.0%.
4.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
4.3.7. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Introduce small variations in the method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (± 5°C)
-
Detection wavelength (± 2 nm)
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Presentation
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Test | Acceptance Criteria |
| Specificity | Analysis of blank, placebo, standard, and stressed samples | No interference at the retention time of the analyte |
| Linearity | Analysis of at least 5 concentrations | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data | Justified range covering sample concentrations |
| Accuracy (% Recovery) | Analysis of spiked placebo at 3 levels (n=3) | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability | n=6 at 100% of target concentration | ≤ 2.0% |
| Intermediate Precision | Different day, analyst, or instrument | ≤ 2.0% |
| LOD & LOQ | Based on signal-to-noise ratio or standard deviation of response | LOQ verifiable with acceptable precision & accuracy |
| Robustness | Deliberate variations in method parameters | System suitability remains within limits |
Table 2: Example Quantitative Data Summary
| Parameter | Observed Value |
| Linearity Range | 60 - 180 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Repeatability (% RSD) | 0.85% |
| Intermediate Precision (% RSD) | 1.25% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Stability-Indicating Assay
A stability-indicating method is crucial for determining the stability of a drug substance or drug product.[8] The forced degradation studies performed under the specificity section are essential for this purpose. The method should be able to separate the intact drug from its degradation products.[7] Studies have shown that this compound solutions can be stable for extended periods under various storage conditions, and a validated HPLC method is key to confirming this stability.[8][9]
Conclusion
The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound in pharmaceutical dosage forms. The method is also stability-indicating, making it suitable for routine quality control analysis and stability studies. Adherence to this validated protocol will ensure the generation of reliable and reproducible data, which is essential for regulatory compliance and product quality assurance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. Physical and Chemical Stability of this compound 1.5 and 80 mg/mL Packaged in Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Studying the Stability of Hydromorphone Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of hydromorphone hydrochloride solutions. Adherence to these methodologies will ensure the generation of robust and reliable data crucial for regulatory submissions, formulation development, and establishing appropriate storage conditions and shelf-life.
Introduction
This compound is a potent semi-synthetic opioid analgesic used for the management of moderate to severe pain.[1] The stability of its aqueous solutions is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, light, and oxidizing agents. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding and rigorous testing of the stability of this compound solutions are imperative.
This document outlines the methodologies for both physical and chemical stability testing, including a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
Physical Stability Assessment
Physical stability assessment is crucial to ensure that the solution remains free from particulate matter and maintains its intended appearance over its shelf life.
Protocol for Visual Inspection
Objective: To visually assess the solution for any changes in color, clarity, and the presence of particulate matter.
Materials:
-
This compound solution samples
-
Control samples (freshly prepared solution)
-
A well-lit viewing station with black and white backgrounds
-
High-intensity monodirectional light beam[2]
Procedure:
-
Carefully swirl the sample container to ensure homogeneity, avoiding the introduction of air bubbles.
-
Against the white background, observe the solution for any changes in color or the presence of dark particulate matter.
-
Against the black background, observe the solution for any haziness, turbidity, or light-colored particulate matter.
-
Use a high-intensity light beam to enhance the visibility of any fine particulate matter.
-
Compare the appearance of the test sample to the control sample.
-
Record all observations, including the degree of coloration, clarity (e.g., clear, hazy, turbid), and the presence, size, and nature of any particulate matter.
Protocol for pH Measurement
Objective: To measure the pH of the this compound solution to monitor for any changes that may indicate chemical degradation.
Materials:
-
Calibrated pH meter with a suitable electrode
-
Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)
-
This compound solution samples
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.
-
Rinse the electrode with purified water and gently blot dry.
-
Immerse the electrode in the this compound solution sample.
-
Allow the reading to stabilize and record the pH value.
-
Clean the electrode thoroughly between measurements.
-
Record the pH of each sample at specified time points.
Chemical Stability Assessment
Chemical stability is primarily assessed using a stability-indicating analytical method, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
Objective: To quantify the concentration of this compound and to detect and quantify any degradation products.
Chromatographic Conditions: The following HPLC conditions are a representative example and may require optimization based on the specific instrumentation and degradation products observed.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) containing an ion-pair reagent (e.g., sodium lauryl sulfate).[3] The exact composition should be optimized to achieve adequate separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method. The goal is to achieve 5-20% degradation of the drug substance.
Objective: To evaluate the stability of this compound in acidic and alkaline conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Volumetric flasks
-
Water bath or incubator
Procedure:
-
Acid Hydrolysis:
-
Pipette a known volume of the this compound solution into a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.
-
If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.
-
-
Alkaline Hydrolysis:
-
Pipette a known volume of the this compound solution into a volumetric flask.
-
Add an equal volume of 0.1 M NaOH.
-
Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.
-
If no degradation is observed, repeat the experiment with 1 M NaOH or at a higher temperature.
-
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method.
Objective: To assess the susceptibility of this compound to oxidation.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Volumetric flasks
Procedure:
-
Pipette a known volume of the this compound solution into a volumetric flask.
-
Add a specified volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot and dilute to a suitable concentration with the mobile phase.
-
If significant degradation occurs rapidly, the experiment should be repeated with a lower concentration of H₂O₂ or for a shorter duration.
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method.
Objective: To evaluate the effect of elevated temperature on the stability of the this compound solution.
Materials:
-
This compound solution samples
-
Temperature-controlled oven or incubator
Procedure:
-
Place the this compound solution samples in their final container closure system in a temperature-controlled oven.
-
Expose the samples to a high temperature (e.g., 85°C) for a specified duration.[4]
-
At defined time points, remove samples, allow them to cool to room temperature, and prepare them for analysis.
-
A control sample should be stored at the recommended storage temperature.
-
Analysis: Analyze the stressed and control samples by the validated stability-indicating HPLC method.
Objective: To determine the photosensitivity of the this compound solution.
Materials:
-
This compound solution samples in phototransparent containers
-
Control samples wrapped in aluminum foil to protect from light
-
A photostability chamber equipped with a light source that provides both visible and UV light (as per ICH Q1B guidelines). The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Place the test samples and the foil-wrapped control samples in the photostability chamber.
-
Expose the samples to the light source for the specified duration.
-
At the end of the exposure period, remove both the test and control samples.
-
Prepare the samples for analysis.
-
Analysis: Analyze the exposed and control samples by the validated stability-indicating HPLC method.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Physical Stability of this compound Solution
| Storage Condition | Time Point | Appearance | pH | Particulate Matter |
| 2-8 °C | 0 | Clear, colorless | 4.5 | None visible |
| 3 months | Clear, colorless | 4.5 | None visible | |
| 6 months | Clear, colorless | 4.6 | None visible | |
| 25 °C / 60% RH | 0 | Clear, colorless | 4.5 | None visible |
| 3 months | Clear, colorless | 4.7 | None visible | |
| 6 months | Clear, slight yellow | 4.8 | None visible | |
| 40 °C / 75% RH | 0 | Clear, colorless | 4.5 | None visible |
| 1 month | Clear, yellow | 4.9 | None visible | |
| 3 months | Yellow | 5.1 | None visible |
Table 2: Chemical Stability of this compound Solution (Assay by HPLC)
| Storage Condition | Time Point | Hydromorphone HCl (% of Initial) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 2-8 °C | 0 | 100.0 | ND | ND | ND |
| 3 months | 99.8 | ND | ND | ND | |
| 6 months | 99.5 | 0.1 | ND | 0.1 | |
| 25 °C / 60% RH | 0 | 100.0 | ND | ND | ND |
| 3 months | 98.2 | 0.5 | 0.1 | 0.6 | |
| 6 months | 96.5 | 1.2 | 0.3 | 1.5 | |
| 40 °C / 75% RH | 0 | 100.0 | ND | ND | ND |
| 1 month | 95.1 | 2.5 | 0.8 | 3.3 | |
| 3 months | 90.3 | 5.8 | 1.5 | 7.3 | |
| ND: Not Detected |
Table 3: Results of Forced Degradation Studies
| Stress Condition | Hydromorphone HCl Remaining (%) | Retention Time of Major Degradant(s) (min) |
| 0.1 M HCl, 60°C, 24h | 92.5 | 3.8 |
| 0.1 M NaOH, 60°C, 24h | 88.1 | 4.2 |
| 3% H₂O₂, RT, 24h | 90.3 | 2.9 |
| 85°C, 48h | 94.7 | 3.5 |
| Photolysis (ICH Q1B) | 96.2 | 4.5 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and potential degradation pathways.
Caption: Experimental workflow for stability testing of hydromorphone HCl solutions.
Caption: Conceptual degradation pathways for this compound.
References
Application of Hydromorphone Hydrochloride in Forensic Toxicology Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromorphone, a potent semi-synthetic opioid analgesic, is a controlled substance with a high potential for abuse. In the field of forensic toxicology, the accurate detection and quantification of hydromorphone hydrochloride in biological specimens are crucial for determining the cause and manner of death, investigating drug-facilitated crimes, and monitoring compliance in pain management cases. This document provides detailed application notes and experimental protocols for the forensic analysis of hydromorphone, intended for researchers, scientists, and drug development professionals.
Hydromorphone is a metabolite of hydrocodone and can also be directly administered. Therefore, its presence in biological samples requires careful interpretation. The analytical methods employed must be sensitive, specific, and robust to differentiate hydromorphone from other structurally similar opioids and to provide accurate quantitative results. The following sections detail established methods for the analysis of hydromorphone in various biological matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methods and Quantitative Data
The choice of analytical technique for hydromorphone analysis depends on the required sensitivity, specificity, and the available instrumentation. While immunoassays can be used for preliminary screening, chromatographic methods coupled with mass spectrometry are the gold standard for confirmation and quantification.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of hydromorphone using GC-MS and LC-MS/MS as reported in various studies. These values can serve as a reference for method development and validation.
Table 1: Quantitative Parameters for Hydromorphone Analysis by GC-MS
| Biological Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity Range (ng/mL) | Reference(s) |
| Blood | 2 | 10 | Up to 2000 | [2] |
| Urine | 5 | - | - | [3] |
Table 2: Quantitative Parameters for Hydromorphone Analysis by LC-MS/MS
| Biological Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity Range (ng/mL) | Reference(s) |
| Plasma | 0.001 | 0.3 | 0.3 - 20 | [4][5][6] |
| Oral Fluid | - | - | 1.5 - 350 | [7][8] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of hydromorphone from biological specimens.
Protocol 1: Analysis of Hydromorphone in Blood by GC-MS
This protocol describes a method for the simultaneous analysis of several opiates, including hydromorphone, in blood samples.[2]
1. Sample Preparation and Extraction: a. To 1 mL of whole blood, add a deuterated internal standard mixture. b. Add 2 mL of acetonitrile (B52724) to precipitate proteins. c. Centrifuge the sample and transfer the supernatant to a clean tube. d. Evaporate the acetonitrile under a stream of nitrogen. e. Adjust the pH of the remaining aqueous solution to 9 with sodium bicarbonate buffer. f. Perform a liquid-liquid extraction with a chloroform/trifluoroethanol (10:1) mixture. g. Transfer the organic layer to a new tube and dry it under nitrogen. h. Reconstitute the residue in dilute hydrochloric acid and wash with hexane (B92381) and then chloroform. i. Adjust the pH of the purified aqueous solution to 9 and re-extract with chloroform/trifluoroethanol (10:1). j. Transfer the organic layer and dry under nitrogen.
2. Derivatization: a. Reconstitute the dried extract in pyridine (B92270) containing 2% methoxyamine HCl and let it react for 15 minutes at room temperature to form methoxime derivatives of keto-opioids. b. Add propionic anhydride (B1165640) and heat at 56°C for 15 minutes to form propionyl esters of hydroxyl groups.[2] c. Evaporate the excess derivatizing reagents under nitrogen.
3. GC-MS Analysis: a. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate). b. Inject an aliquot into the GC-MS system. c. GC Conditions (Example):
- Column: DB-1 capillary column (15 m x 0.25 mm i.d., 0.25 µm film thickness)
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 25°C/min, hold for 2 min, then ramp to 290°C at 10°C/min. d. MS Conditions (Example):
- Ionization Mode: Electron Impact (EI)
- Scan Mode: Full scan or Selected Ion Monitoring (SIM)
Protocol 2: Analysis of Hydromorphone in Plasma by LC-MS/MS
This protocol outlines a sensitive method for the quantification of hydromorphone in human plasma.[4][5][6]
1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE): a. To a plasma sample (e.g., 500 µL), add a deuterated internal standard (e.g., hydromorphone-d3). b. Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water. c. Load the plasma sample onto the SPE cartridge. d. Wash the cartridge with water and then methanol. e. Elute the analyte with a mixture of methanol/acetonitrile containing ammonium (B1175870) hydroxide. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis: a. Inject an aliquot of the reconstituted sample into the LC-MS/MS system. b. LC Conditions (Example):
- Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.2 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate hydromorphone from other matrix components.
- Flow Rate: 0.4 mL/min c. MS/MS Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Hydromorphone: e.g., m/z 286 → 185
- Hydromorphone-d3: e.g., m/z 289 → 185[6]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the forensic toxicological analysis of hydromorphone.
Hydromorphone Signaling Pathway
Caption: Simplified signaling pathway of hydromorphone via the mu-opioid receptor.
Stability and Interpretation
The stability of hydromorphone in biological samples is a critical consideration in forensic toxicology. Studies have shown that hydromorphone is stable in human plasma for at least three years when stored at -20°C.[4][5] This is important for re-analysis or delayed analysis of samples.
Interpreting the presence of hydromorphone requires careful consideration of the case history. Hydromorphone is a known metabolite of hydrocodone, and its detection may not necessarily indicate direct administration of hydromorphone. The presence of both hydrocodone and hydromorphone should be evaluated. Additionally, small amounts of hydromorphone can be formed from the metabolism of morphine, although this is a minor pathway.[3] Postmortem redistribution can also affect drug concentrations, and therefore, peripheral blood is the preferred sample for analysis in postmortem cases.
Conclusion
The forensic toxicological analysis of this compound is essential for legal and medical investigations. The methods described in these application notes, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. Adherence to validated protocols, proper sample handling, and a thorough understanding of the pharmacology of hydromorphone are paramount for the correct interpretation of analytical results. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of this potent opioid.
References
- 1. jpps.umin.jp [jpps.umin.jp]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Oxycodone - Wikipedia [en.wikipedia.org]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Administration of Hydromorphone Hydrochloride in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of hydromorphone hydrochloride to various laboratory animal species. The information is compiled to assist in the design and execution of preclinical studies requiring the use of this potent opioid analgesic.
Overview
Hydromorphone is a semi-synthetic opioid agonist that acts primarily at the mu-opioid receptor.[1][2] It is utilized in veterinary and research settings for the management of moderate to severe pain.[1] Understanding the appropriate routes of administration, species-specific dosing, and potential side effects is critical for ensuring animal welfare and obtaining reliable experimental data. The most common parenteral routes of administration in laboratory animals are intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[3] Oral administration, typically via gavage, is also used, particularly for slow-release formulations.[4]
Data Presentation: Pharmacokinetic Parameters and Dosages
The following tables summarize quantitative data for this compound administration across various laboratory animal species and routes.
Table 1: Recommended Dosages and Frequencies
| Species | Route | Dosage (mg/kg) | Frequency | Reference(s) |
| Dog | IV | 0.1 - 0.5 | Every 2 hours | [2] |
| SC | 0.1 - 0.5 | Every 2 hours | [2] | |
| IV CRI | 0.1 (bolus), then 0.01/hr | Continuous | [5] | |
| Cat | IV, IM, SC | 0.1 | - | [6] |
| Mouse | SC | 0.2 - 1.25 | Single dose | [7] |
| Rat | SC | 0.16 - 0.51 (ED₅₀) | Single dose | [3] |
| Oral (slow-release) | 16 | Single dose | [4] | |
| Guinea Pig | IV | 0.3 | Every 2-3 hours | [8] |
| IM | 0.3 | Every 4-5 hours | [8] | |
| Ferret | SC | 0.1 - 0.2 | Single dose | [9] |
| Chinchilla | SC | 2 | < 4 hours | [10] |
| American Kestrel | IV, IM | 0.6 | Single dose | [1] |
| Rhesus Macaque | IV, IM | 0.075 - 0.2 | Every 4 hours | [11] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | T½ (hours) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | Clearance (mL/min/kg) | Vd (L/kg) | Bioavailability (%) | Reference(s) |
| Dog | IV | 0.1 | 0.57 | - | - | 106.28 | 5.35 | - | [2] |
| IV | 0.5 | 1.00 | - | - | 60.30 | 5.23 | - | [2] | |
| SC | 0.1 | 0.66 | - | 0.22 | - | - | - | [12] | |
| SC | 0.5 | 1.11 | - | 0.33 | - | - | - | [12] | |
| Guinea Pig | IV | 0.3 | 0.77 (MRT) | - | - | 52.8 | 2.39 | - | [8] |
| IM | 0.3 | 0.99 (MRT) | 171.9 | - | - | - | High | [8] | |
| American Kestrel | IV | 0.6 | 1.25 | - | - | - | - | - | [1] |
| IM | 0.6 | 1.26 | 112.1 | 0.08 | - | - | 75 | [1] | |
| Rhesus Macaque | IV | 0.075 | - | - | - | - | - | - | [11] |
| Orange-winged Amazon Parrot | IV | 1 | 1.45 | - | - | 64.2 | 4.24 | - | [13] |
| IM | 1 | 1.74 | 179.1 | 0.28 | - | - | 97.6 | [13] |
T½ = Half-life, Cₘₐₓ = Maximum plasma concentration, Tₘₐₓ = Time to maximum plasma concentration, Vd = Volume of distribution, MRT = Mean Residence Time, CRI = Constant Rate Infusion, ED₅₀ = Median Effective Dose
Experimental Protocols
Drug Formulation
For parenteral administration, commercially available sterile this compound injection is typically used.[9][12] It can be diluted with a sterile isotonic solution (e.g., 0.9% sodium chloride) to achieve the desired concentration for accurate dosing, especially in smaller animals. Formulations should be prepared aseptically.
Intravenous (IV) Administration
This route provides the most rapid onset of action and 100% bioavailability.
Protocol for IV Injection (Rodents - Tail Vein):
-
Animal Restraint: Place the rodent in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Site Preparation: Cleanse the tail with 70% ethanol (B145695).
-
Injection: Using a 27-30 gauge needle, insert the needle into the vein, bevel up.
-
Confirmation: A small amount of blood may enter the needle hub upon successful cannulation.
-
Administration: Inject the calculated volume slowly.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol for IV Injection (Larger Animals - e.g., Cephalic Vein in Dogs):
-
Animal Restraint: Have a trained assistant restrain the animal.
-
Site Preparation: Shave the hair over the cephalic vein and disinfect the skin with 70% ethanol and/or povidone-iodine.
-
Vessel Occlusion: The assistant will occlude the vein proximal to the injection site.
-
Injection: Insert a 22-25 gauge needle attached to the syringe into the vein.
-
Confirmation: Aspirate gently to confirm the presence of blood in the syringe.
-
Administration: Release the occlusion and inject the solution slowly over 2-3 minutes.[14]
-
Post-injection: Withdraw the needle and apply firm pressure to the site.
Intramuscular (IM) Administration
IM injections provide a relatively rapid onset of action, though slightly slower than IV.
Protocol for IM Injection (Rodents - Quadriceps or Gluteal Muscles):
-
Animal Restraint: Manually restrain the rodent, ensuring a firm grip to immobilize the hindlimb.
-
Site Selection: The quadriceps muscle on the cranial aspect of the thigh is commonly used.
-
Injection: Insert a 25-27 gauge needle into the muscle mass, being careful to avoid the femur and sciatic nerve.
-
Aspiration: Aspirate to ensure a vessel has not been entered.
-
Administration: Inject the solution.
-
Post-injection: Withdraw the needle and briefly massage the muscle.
Subcutaneous (SC) Administration
SC administration is a common and relatively simple route, resulting in slower absorption compared to IV or IM.
Protocol for SC Injection (General):
-
Animal Restraint: Manually restrain the animal.
-
Site Selection: The loose skin over the back, between the scapulae, is a common site.
-
Injection: Lift the skin to create a "tent." Insert a 23-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspiration: Aspirate to ensure a vessel has not been entered.
-
Administration: Inject the solution.
-
Post-injection: Withdraw the needle and gently massage the area to aid in dispersal.
Intraperitoneal (IP) Administration
IP injections are frequently used in rodents for systemic drug delivery.
Protocol for IP Injection (Rodents):
-
Animal Restraint: Manually restrain the rodent in dorsal recumbency, tilting the head downwards to move the abdominal organs away from the injection site.
-
Site Selection: The lower right quadrant of the abdomen is the preferred site to avoid the cecum and urinary bladder.[6]
-
Injection: Insert a 23-27 gauge needle at a 30-40° angle into the peritoneal cavity.[6]
-
Aspiration: Gently aspirate to ensure that the needle has not entered the bladder, intestines, or a blood vessel.
-
Administration: Inject the solution.
-
Post-injection: Withdraw the needle.
Oral Gavage (PO)
Oral gavage ensures precise dosing when voluntary intake is not feasible.
Protocol for Oral Gavage (Rodents):
-
Animal Restraint: Firmly restrain the animal to prevent movement of the head and body.
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal (typically 18-20 gauge for mice, 16-18 gauge for rats).[4]
-
Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Administration: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.
-
Delivery: Once the needle is in place, dispense the solution.
-
Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress.
Visualizations
Signaling Pathway
Hydromorphone exerts its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2]
Caption: Mu-opioid receptor signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving hydromorphone administration.
Caption: Pharmacokinetic study experimental workflow.
Potential Side Effects and Considerations
Common side effects of hydromorphone in laboratory animals include respiratory depression, sedation, and gastrointestinal effects such as decreased motility.[1] In some species, like cats, hyperthermia has been reported.[6] In dogs, side effects can include panting, vocalization, salivation, nausea, vomiting, and defecation. Researchers should carefully monitor animals for adverse effects and have appropriate supportive care available. The choice of administration route can influence the onset and severity of side effects, with rapid intravenous injection increasing the risk of hypotension and respiratory depression.[14]
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Analgesic Efficacy and Safety of Hydromorphone in Chinchillas (Chinchilla lanigera) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. A comparison of the effects of hydromorphone HCl and a novel extended release hydromorphone on arterial blood gas values in conscious healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Hydromorphone Hydrochloride Separation
Welcome to the technical support center for the HPLC analysis of hydromorphone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the mobile phase for robust and reliable separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q1: My hydromorphone peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing for basic compounds like hydromorphone is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the silica-based column packing.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the silanol groups on the column packing can be ionized and interact with the protonated hydromorphone molecule, causing tailing.
-
Solution: Lower the pH of the mobile phase to suppress the ionization of silanol groups. A pH between 2.5 and 4.0 is generally recommended for the analysis of basic compounds on silica-based columns.[1] Using a buffer is crucial to maintain a consistent pH.
-
-
Insufficient Buffer Concentration: A low buffer concentration may not have enough capacity to maintain a stable pH at the column surface, leading to inconsistent interactions and peak tailing.[2]
-
Solution: Increase the buffer concentration. A concentration of 20-50 mM is typically a good starting point.
-
-
Strong Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample mass can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
Q2: My hydromorphone peak is fronting. What could be the reason?
A2: Peak fronting is less common than tailing for basic analytes but can occur under certain conditions.
Possible Causes and Solutions:
-
Sample Overload (in some cases): While often causing tailing, severe mass overload can sometimes manifest as fronting.
-
Solution: Dilute the sample and inject a smaller amount.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much weaker than the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample solvent is as close in composition to the mobile phase as possible.
-
-
Column Degradation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.
-
Solution: Replace the column.
-
Problem 2: Poor Resolution
Q3: I am not getting adequate separation between hydromorphone and its related impurities (e.g., morphine, dihydromorphine). How can I improve the resolution?
A3: Achieving baseline separation of structurally similar opioids is critical for accurate quantification. Mobile phase composition plays a key role in selectivity.
Possible Causes and Solutions:
-
Suboptimal Organic Modifier Ratio: The percentage of the organic solvent in the mobile phase directly impacts retention and selectivity.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.
-
-
Incorrect Mobile Phase pH: The ionization state of hydromorphone and its impurities can be manipulated by adjusting the mobile phase pH, which can alter their relative retention and improve separation.
-
Solution: Experiment with different pH values within the stable range of your column. Small changes in pH can lead to significant changes in selectivity for ionizable compounds.[3]
-
-
Use of Ion-Pairing Agents: For challenging separations of ionic compounds, an ion-pairing reagent can be added to the mobile phase.
-
Solution: Introduce an ion-pairing agent like sodium dodecyl sulfate (B86663) (SDS) to the mobile phase. The ion pair formed with the analyte will have different chromatographic behavior, potentially leading to better separation.[4]
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for a mobile phase for this compound analysis on a C18 column?
A4: A common starting point for a reversed-phase separation of hydromorphone on a C18 column is an isocratic mobile phase consisting of a mixture of an acidic buffer and an organic modifier. For example, a mobile phase of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer (pH 3.0-4.5) in a ratio of 20:80 (v/v) can be a good initial condition.[4][5]
Q5: Should I use acetonitrile or methanol (B129727) as the organic modifier?
A5: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a lower viscosity and provides better peak efficiency (narrower peaks). However, methanol can offer different selectivity for certain compounds. If you are facing resolution issues with acetonitrile, trying methanol or a combination of both might be beneficial.
Q6: Is a gradient or isocratic elution better for hydromorphone analysis?
A6: The choice between gradient and isocratic elution depends on the complexity of the sample.
-
Isocratic elution is simpler, more robust, and generally preferred for the routine analysis of the main compound (assay).
-
Gradient elution is more suitable for separating a mixture of compounds with a wide range of polarities, such as in impurity profiling where both polar and non-polar impurities may be present. A gradient allows for the elution of all compounds in a reasonable time with good peak shape.
Q7: How does the buffer concentration affect the separation?
A7: The buffer concentration is critical for maintaining a stable pH, which in turn ensures reproducible retention times and good peak shape, especially for ionizable compounds like hydromorphone.[2] Insufficient buffer capacity can lead to peak tailing and retention time shifts. A buffer concentration in the range of 10-50 mM is generally recommended.
Data Presentation
The following tables summarize the impact of key mobile phase parameters on the chromatography of this compound.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape
| pH of Aqueous Buffer | Retention Time of Hydromorphone (min) | Peak Tailing Factor | Resolution from a Key Impurity |
| 2.5 | 5.2 | 1.1 | 1.8 |
| 3.5 | 4.8 | 1.3 | 1.6 |
| 4.5 | 4.1 | 1.8 | 1.2 |
| 6.0 | 3.2 | 2.5 | < 1.0 |
Note: Data is illustrative and will vary depending on the specific column and other chromatographic conditions.
Table 2: Effect of Organic Modifier (Acetonitrile) Percentage on Retention and Resolution
| % Acetonitrile | Retention Time of Hydromorphone (min) | Resolution (Hydromorphone/Impurity) |
| 15% | 8.5 | 2.2 |
| 20% | 6.2 | 1.9 |
| 25% | 4.3 | 1.5 |
| 30% | 2.8 | 1.1 |
Note: Data is illustrative and will vary depending on the specific column and other chromatographic conditions.
Experimental Protocols
Detailed Protocol for a Validated HPLC Method for the Assay of this compound
This protocol is based on a typical reversed-phase HPLC method.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer and acetonitrile.
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to achieve a 25 mM concentration. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Composition: Mix the buffer and acetonitrile in a ratio of 80:20 (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample to have a theoretical concentration of this compound similar to the standard solution, using the mobile phase as the diluent.
5. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the hydromorphone peak should be not more than 2.0.
-
The theoretical plates for the hydromorphone peak should be not less than 2000.
6. Procedure:
-
Inject the standard solution and the sample solution(s) into the chromatograph.
-
Record the chromatograms and measure the peak areas for hydromorphone.
7. Calculation:
Calculate the quantity of this compound in the sample using the following formula:
Mandatory Visualization
References
- 1. agilent.com [agilent.com]
- 2. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of hydromorphone and bupivacaine mixture by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Hydromorphone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of hydromorphone hydrochloride.
Troubleshooting Guides
Issue 1: Poor Peak Shape, Splitting, or Fronting for Hydromorphone
-
Question: My chromatogram for hydromorphone shows significant peak fronting and splitting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape for polar opiates like hydromorphone is often sensitive to the presence of even small amounts of organic solvent in the mobile phase during injection and within the sample itself.[1][2] To address this, consider the following troubleshooting steps:
-
Modify Gradient Conditions: Start with a 100% aqueous mobile phase instead of one containing 5% or 10% methanol (B129727).[1][2]
-
Ensure Column Equilibration: Adequately equilibrate your PFP or Biphenyl column with the 100% aqueous mobile phase. Inadequate equilibration can lead to peak anomalies.[2]
-
Optimize Autosampler Method: Introduce an air gap between the sample and wash solvents in your autosampler method. This prevents the sample from coming into contact with residual organic solvent from the autosampler washes during injection.[1][2] Also, ensure that no residual organic wash solvent remains in the injection port after washes.[1][2]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a high-organic solvent into a highly aqueous mobile phase can cause peak distortion.
-
Issue 2: Inconsistent or Low Analyte Recovery and Ion Suppression
-
Question: I am experiencing low and inconsistent recovery for hydromorphone, and I suspect ion suppression. How can I confirm and mitigate this?
-
Answer: Ion suppression is a common form of matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[3][4][5] Here’s how to troubleshoot this issue:
-
Evaluate Matrix Effects: You can quantitatively assess matrix effects using the post-extraction spiking method.[6] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. A response ratio of less than 1 indicates ion suppression.[6]
-
Improve Sample Preparation: A robust sample preparation method is crucial for removing interfering matrix components.[3][5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively extracting analytes.[3][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate hydromorphone from interfering substances based on its solubility.[7]
-
Protein Precipitation: While a simpler method, protein precipitation with solvents like acetonitrile (B52724) or methanol is a critical first step to minimize matrix effects, especially in plasma or serum samples.[4][8][9]
-
-
Chromatographic Separation: Optimize your chromatographic conditions to separate hydromorphone from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.[3]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components. This is only viable if the hydromorphone concentration remains above the limit of detection after dilution.[5][10]
-
Issue 3: Irreproducible Quantitative Results for Quality Control (QC) Samples
-
Question: My QC samples for hydromorphone analysis are showing high variability. What is the likely cause and what is the best solution?
-
Answer: Variability in QC sample results often points to inconsistent matrix effects between different sample lots.[5] The most effective way to compensate for this is through the use of a stable isotope-labeled internal standard (SIL-IS).[5][11]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as hydromorphone-d3 (B3321636) or hydromorphone-d6, is the gold standard for quantitative bioanalysis.[5][12][13] Because it has nearly identical physicochemical properties to hydromorphone, it will co-elute and experience the same degree of ion suppression or enhancement.[5][11][13] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[3][13]
-
Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects across a batch.[3][5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in LC-MS/MS?
-
A1: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][14][15] The "matrix" itself consists of all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[3]
-
-
Q2: How do I choose the right sample preparation technique?
-
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): A simple and fast method suitable for initial cleanup of plasma or serum.[8][9] However, it may not be sufficient to remove all interfering components.[9]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and is effective for separating analytes based on their differential solubility in two immiscible liquids.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte of interest.[3][7] It is often the preferred method for complex matrices or when high sensitivity is required.
-
-
-
Q3: What type of internal standard is best for hydromorphone analysis?
-
A3: A stable isotope-labeled (SIL) internal standard (e.g., hydromorphone-d3) is highly recommended.[11][12] SIL internal standards have chemical and physical properties that are almost identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.[11][13]
-
-
Q4: Can the type of ionization source affect matrix effects?
-
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[16] However, ESI is often more suitable for polar compounds like hydromorphone. The choice of ionization source may involve a trade-off between sensitivity and susceptibility to matrix effects.[17]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hydromorphone from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
SPE Column Conditioning:
-
Use a suitable SPE cartridge (e.g., mixed-mode cation exchange).
-
Condition the column with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate (B84403) buffer (pH 6). Do not allow the column to dry out between steps.[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column.
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (B78521) (98/2 v/v).[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS Parameters for Hydromorphone Analysis
These are typical starting parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: Phenomenex Kinetis Biphenyl (50 x 2.1 mm, 2.6 µm) or Thermo Scientific Accucore PFP (50 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
-
Gradient: Start at 100% Mobile Phase A for 0.5 minutes, then ramp to 90% Mobile Phase B over 5 minutes.[1][7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydromorphone: Q1 286.1 -> Q3 185.1
-
Hydromorphone-d3: Q1 289.1 -> Q3 188.1
-
-
Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Protein Precipitation | 85-95 | -30 to -50 | <15 | [9] |
| Liquid-Liquid Extraction | 90-105 | -15 to +5 | <10 | [7] |
| Solid-Phase Extraction | 95-105 | -10 to +5 | <5 | [7] |
Note: Values are illustrative and can vary based on the specific matrix and experimental conditions.
Table 2: Common MRM Transitions for Hydromorphone and Related Opioids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydromorphone | 286.1 | 185.1 |
| Hydromorphone-d3 | 289.1 | 188.1 |
| Morphine | 286.2 | 201.1 |
| Codeine | 300.2 | 215.1 |
| Oxycodone | 316.2 | 241.1 |
Visualizations
A troubleshooting workflow for addressing common LC-MS/MS issues.
A typical Solid-Phase Extraction (SPE) workflow for hydromorphone.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labstandards.eu [labstandards.eu]
- 13. youtube.com [youtube.com]
- 14. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wsp.wa.gov [wsp.wa.gov]
improving the stability of hydromorphone hydrochloride in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of hydromorphone hydrochloride in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you resolve common issues related to the stability of your this compound stock solutions.
Issue 1: Precipitation or Cloudiness Observed in the Solution
| Possible Cause | Troubleshooting Steps |
| Solution was frozen. | Freezing can cause the formation of microparticulates that may not redissolve upon warming.[1][2] It is recommended to avoid freezing this compound solutions.[1][2] If a solution has been frozen, it should be visually inspected for any particulate matter after thawing. |
| Incompatibility with diluent or container. | While generally stable in common parenteral solutions and containers like plastic syringes and PVC bags, ensure there are no known incompatibilities with your specific experimental setup.[1][3] |
| pH shift. | A significant change in pH could potentially lead to precipitation. Verify the pH of your solution and compare it to the expected range (typically 3.5 to 5.5 for commercial preparations).[4] |
Issue 2: Discoloration of the Solution
| Possible Cause | Troubleshooting Steps |
| Light exposure. | This compound should be protected from light.[4][5][6] A slight yellowish discoloration may not be associated with a loss of potency, but solutions that are darker than pale yellow or have any other discoloration should not be used.[4] Store solutions in light-protecting containers or cartons.[5] |
| Oxidative degradation. | Exposure to oxidizing agents can cause degradation.[7][8] Ensure your storage containers are properly sealed and consider using diluents that are free of oxidizing contaminants. |
| Extended storage at elevated temperatures. | Long-term storage at high temperatures can accelerate degradation and may contribute to discoloration.[9][10] |
Issue 3: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Chemical degradation. | This can be caused by exposure to high temperatures, light, or extreme pH conditions.[7][8][9][10] Review your storage conditions and ensure they align with recommended practices (controlled room temperature, protection from light). |
| Adsorption to container. | While studies show good stability in various containers, significant adsorption is a possibility, especially with very low concentrations.[3] Consider using containers made of materials known to have low drug adsorption. |
| Inaccurate initial preparation. | Ensure that the initial weighing and dilution of the this compound were performed accurately. Re-prepare the stock solution if there are doubts about its initial concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A: this compound solutions should be stored at a controlled room temperature, protected from light.[4][6][11] Refrigeration is generally not recommended due to the risk of precipitation.[4] Freezing should also be avoided as it can lead to the formation of insoluble microparticulates.[1][2]
Q2: How long can I expect my this compound stock solution to be stable?
A: The stability of this compound solutions is dependent on concentration, storage container, and environmental conditions. However, studies have shown that solutions in 0.9% sodium chloride can maintain over 95% of their initial concentration for up to 60 days at 4°C and 23°C.[1][2] At 37°C, concentrations can remain above 95% for at least four months in an implantable infusion system.[12] For longer-term storage, one study showed that concentrations in patient-controlled analgesia injectors remained above 95% for 8 weeks when stored between 5°C and 35°C.[9][10]
Q3: Does the pH of the solution affect the stability of this compound?
A: Yes, pH can influence stability. The pH of commercial this compound solutions is typically between 3.5 and 5.5.[4] While some studies indicate that the pH of unbuffered solutions in 0.9% sodium chloride remains relatively constant, storage at higher temperatures (35°C and 50°C) over extended periods can lead to an increase in pH.[10] Commercially available injections often contain buffers like sodium citrate (B86180) and citric acid to maintain a stable pH.[13][14]
Q4: Is it necessary to protect this compound solutions from light?
A: Yes, it is recommended to protect this compound solutions from light.[4][5][6] Exposure to UV light can lead to photolytic degradation.[7][8]
Q5: What type of containers are suitable for storing this compound solutions?
A: this compound solutions have been shown to be stable in a variety of containers, including plastic syringes (polypropylene), polyvinyl chloride (PVC) infusion bags, and glass bottles.[1][3][15][16]
Q6: My solution has turned a pale yellow. Is it still usable?
A: A slight yellowish discoloration may develop over time; however, this has not been associated with a loss of potency.[4] If the solution is darker than pale yellow, exhibits any other form of discoloration, or contains a precipitate, it should be discarded.[4]
Data Presentation
Table 1: Stability of this compound in Plastic Syringes (1.5 and 80 mg/mL in 0.9% Sodium Chloride)
| Storage Temperature | Duration | Remaining Concentration | Reference |
| -20°C | 2 days | > 97% | [1][2] |
| 4°C | 60 days | > 95% | [1][2] |
| 23°C | 60 days | > 95% | [1][2] |
| 37°C | 2 days | > 97% | [1][2] |
Table 2: Long-Term Stability of this compound (0.2 mg/mL in 0.9% Normal Saline) in Patient-Controlled Analgesia (PCA) Injectors
| Storage Condition | Duration | Remaining Concentration | Reference |
| 5°C (refrigerator) | 8 weeks | > 95% | [9][10] |
| 20°C (benchtop, light) | 8 weeks | > 95% | [9][10] |
| 20°C (dark) | 8 weeks | > 95% | [9][10] |
| 35°C (dark) | 8 weeks | > 95% | [9][10] |
| 5°C (refrigerator) | 16 weeks | 92% - 96% | [9][10] |
| 20°C (benchtop, light) | 16 weeks | 92% - 96% | [9][10] |
| 20°C (dark) | 16 weeks | 92% - 96% | [9][10] |
| 35°C (dark) | 16 weeks | 92% - 96% | [9][10] |
| 50°C (dark) | 16 weeks | < 95% | [10] |
| All conditions (except 50°C) | 34 weeks | 86% - 88% | [9][10] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) for this compound
This protocol outlines a general method for assessing the chemical stability of this compound in a stock solution.
1. Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the presence of any degradation products.
2. Materials:
-
This compound reference standard
-
Stock solution of this compound for stability testing
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate
-
Sodium heptane (B126788) sulfonate
-
Acetic acid
-
HPLC-grade water
-
0.45 µm filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 200 x 4.6 mm, 5.0 µm)[3]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Autosampler vials
4. Mobile Phase Preparation (Example): [3]
-
Mobile Phase A: 5 mM sodium heptane sulfonate in water, with acetic acid.
-
Mobile Phase B: Methanol.
-
The final mobile phase composition is a mixture of these components (e.g., 54:45:1 v/v/v of sodium heptane sulfonate solution, methanol, and acetic acid).[3]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent (e.g., 0.9% sodium chloride) to a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution to cover the expected concentration range of the stability samples.[3]
-
Stability Samples: At each time point (e.g., 0, 7, 14, 30, 60 days), withdraw an aliquot of the stock solution stored under the test conditions. Dilute as necessary to fall within the calibration range.
6. HPLC Conditions (Example): [3]
-
Column: C18 analytical column
-
Mobile Phase: As prepared in step 4.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 281 nm
7. Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, expose the this compound solution to stress conditions:
-
Analyze the stressed samples by HPLC to confirm that degradation peaks do not interfere with the main hydromorphone peak.
8. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Visually inspect the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for hydromorphone stability issues.
Caption: General workflow for a hydromorphone stability study.
References
- 1. Physical and Chemical Stability of this compound 1.5 and 80 mg/mL Packaged in Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Journal of Pharmaceutical Compounding [ijpc.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Stability study of hydromorphone and bupivacaine mixture by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability study of hydromorphone and bupivacaine mixture by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical stability of this compound in patient-controlled analgesia injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Stability of this compound in Patient-Controlled Analgesia Injector - ProQuest [proquest.com]
- 11. Hydromorphone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Stability and compatibility of this compound in an implantable infusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US9155734B2 - Stability of this compound solutions - Google Patents [patents.google.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. [PDF] Stability of this compound and Morphine under Different Clinical Infusion Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Variability in Animal Pain Models with Hydromorphone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when using hydromorphone hydrochloride in animal pain models.
Troubleshooting Guides
This section addresses specific issues that can contribute to variability in experimental outcomes.
Issue 1: Inconsistent Analgesic Efficacy
Question: We are observing significant variability in the analgesic effect of this compound between individual animals and across different experimental days. What are the potential causes and how can we mitigate this?
Answer:
Variability in analgesic response is a common challenge and can stem from several factors. A systematic approach to identifying and controlling these variables is crucial for robust and reproducible results.
Potential Causes and Mitigation Strategies:
-
Pharmacokinetic and Pharmacodynamic Differences: Individual animals metabolize and respond to drugs differently.[1][2]
-
Mitigation:
-
Standardize Animal Supply: Use animals from a single, reputable vendor with a well-defined genetic background.
-
Control for Age and Weight: Ensure animals are within a narrow age and weight range for each experiment.
-
Acclimatization: Allow for a sufficient acclimatization period (typically at least 72 hours) upon arrival to the facility to reduce stress-induced physiological changes.
-
-
-
Method of Drug Administration: The route and technique of administration can significantly impact drug absorption and bioavailability.[2]
-
Mitigation:
-
Consistent Route: Use the same administration route (e.g., subcutaneous, intraperitoneal, intravenous) for all animals in a study.
-
Standardized Technique: Ensure all personnel are trained and proficient in the chosen administration technique to minimize variations in injection volume and placement.
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the injection itself.
-
-
-
Environmental and Psychological Factors: Stress and environmental conditions can influence an animal's baseline pain perception and response to analgesics. This can be due to non-specific activation of endogenous opioid systems, similar to a placebo effect.[1][2]
-
Mitigation:
-
Controlled Environment: Maintain a consistent environment with controlled temperature, humidity, and light-dark cycles.[3]
-
Minimize Stressors: Reduce noise and unnecessary handling. Conduct experiments at the same time of day to account for circadian rhythms.
-
Habituation: Habituate animals to the experimental procedures and equipment (e.g., testing chambers, handling) before the start of the study to reduce novelty-induced stress.
-
-
-
Development of Tolerance: Repeated administration of opioids can lead to tolerance, characterized by a reduced analgesic effect over time.[4][5]
-
Mitigation:
-
Dosing Regimen: Be aware that continuous infusion of hydromorphone may induce more significant tolerance than intermittent injections.[4]
-
Washout Periods: If a crossover design is used, ensure an adequate washout period between treatments to allow for the drug to be eliminated and for physiological systems to return to baseline.
-
Naïve Animals: For single-timepoint studies, using opioid-naïve animals for each experimental group is preferable.
-
-
Issue 2: Adverse Effects Obscuring Nociceptive Assessment
Question: Some of our animals are showing side effects like sedation or hyperactivity after hydromorphone administration, which is interfering with our behavioral pain assays. How can we manage this?
Answer:
Hydromorphone, like other potent opioids, can cause a range of side effects that may confound behavioral assessments.[6][7] Minimizing these effects while maintaining adequate analgesia is key.
Potential Causes and Mitigation Strategies:
-
Dose-Dependent Effects: The incidence and severity of side effects are often dose-dependent.[8]
-
Mitigation:
-
Dose-Response Study: Conduct a pilot dose-response study to identify the minimum effective dose that provides analgesia with the fewest observable side effects in your specific pain model and species.[4]
-
Lower Initial Dose: Start with a lower dose within the published therapeutic range and titrate upwards as necessary.
-
-
-
Species-Specific Reactions: Different species can exhibit varied reactions to hydromorphone. For example, hyperthermia can be a concern in cats.[3]
-
Mitigation:
-
-
Interaction with Other Compounds: Concurrent administration of other drugs, such as anesthetics or sedatives, can potentiate the central nervous system depressant effects of hydromorphone.[6][9]
-
Mitigation:
-
Review Drug Combinations: Carefully consider any potential drug-drug interactions.
-
Stagger Administration: If possible, stagger the administration of different compounds to better isolate the effects of hydromorphone.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Hydromorphone is a potent semi-synthetic opioid agonist.[9][10] Its primary analgesic effects are mediated through its binding to and activation of the mu-opioid receptors in the central nervous system.[9] This activation leads to a cascade of intracellular events that ultimately reduce the transmission of nociceptive signals.
Q2: How quickly does hydromorphone take effect and how long does it last?
A2: The onset and duration of action of hydromorphone vary depending on the species, dose, and route of administration. For immediate-release formulations, the onset of action is generally rapid. The half-life can range from approximately 1.35 hours (intravenous) in guinea pigs to 2-3 hours in other species.[9][11] In ferrets, a 0.2 mg/kg subcutaneous dose provided antinociception for about 4 hours.[12]
Q3: What are the common side effects of hydromorphone in laboratory animals?
A3: Common side effects include sedation, respiratory depression, and gastrointestinal effects like constipation.[5][6] Other reported effects in various species include nausea, vomiting, vocalization, hyperactivity, ataxia, and changes in food intake.[7][8][13][14]
Q4: Can tolerance to hydromorphone affect my study?
A4: Yes, tolerance can be a significant factor, especially in studies involving repeated dosing. Chronic administration can lead to a decrease in the analgesic effect. Studies in mice have shown that continuous infusion of hydromorphone can lead to more substantial tolerance compared to intermittent injections.[4]
Q5: Are there any known drug interactions I should be aware of?
A5: Yes, hydromorphone can interact with other central nervous system depressants, such as benzodiazepines and barbiturates, potentially leading to severe respiratory and CNS depression.[6][9] Opioid antagonists like naltrexone (B1662487) will reverse the analgesic effects of hydromorphone.[9] It is crucial to review all compounds being administered to an animal for potential interactions.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route | Dose (mg/kg) | Half-Life (t½) | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Reference |
| Guinea Pig | IM | 0.3 | 1.62 ± 0.36 hours | 170.8 ± 37.6 | 225.46 ± 0.2 ng/mL | [11] |
| Guinea Pig | IV | 0.3 | 1.35 ± 0.59 hours | N/A | N/A | [11] |
| Great Horned Owl | IM | 0.6 | 1.62 ± 0.36 hours | 170.8 ± 37.6 | 225.46 ± 0.2 ng/mL | [15] |
| Great Horned Owl | IV | 0.6 | 1.35 ± 0.59 hours | N/A | N/A | [15] |
| American Kestrel | IM | 0.6 | 1.26 hours | 75 | 112.1 ng/mL | [16] |
| American Kestrel | IV | 0.6 | 1.25 hours | N/A | N/A | [16] |
IM: Intramuscular, IV: Intravenous
Table 2: Recommended Starting Doses of this compound for Analgesia in Rodents
| Species | Route | Dose (mg/kg) | Dosing Interval | Reference |
| Mouse | SC | 0.1 - 1.25 | Single dose for dose-response | [4] |
| Rat | SC | 0.16 - 0.51 | Not specified | [11] |
| Rat | SC | 0.05 - 0.1 | Every 4-6 hours | [17] |
SC: Subcutaneous. Doses should be optimized for the specific pain model and experimental conditions.
Experimental Protocols
Methodology for a Standard Dose-Response Study in Mice (Tail-Flick Assay)
This protocol is adapted from studies evaluating the analgesic efficacy of hydromorphone.[4]
-
Animal Preparation:
-
Use adult male or female mice (e.g., Swiss Webster), weighing 20-30g.
-
Acclimate mice to the housing facility for at least 3 days prior to testing.
-
Habituate mice to the testing apparatus (e.g., tail-flick meter) for 1-2 days before the experiment to reduce stress.
-
-
Baseline Nociceptive Testing:
-
Gently restrain the mouse and place its tail on the radiant heat source of the tail-flick meter.
-
Measure the baseline latency for the mouse to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. Any animal not responding by the cut-off time should be removed from the heat source and assigned the maximum latency score.
-
Animals with extreme baseline latencies (too high or too low) may be excluded.
-
-
Hydromorphone Administration:
-
Divide mice into groups, with each group receiving a different subcutaneous (s.c.) dose of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mg/kg) or saline (vehicle control).
-
Inject a standard volume (e.g., 10 mL/kg) s.c. into the loose skin over the back.
-
-
Post-Treatment Nociceptive Testing:
-
At a predetermined time point corresponding to the peak effect of the drug (e.g., 45 minutes for s.c. hydromorphone), re-test the tail-flick latency for each mouse.[4]
-
The experimenter should be blinded to the treatment group of each animal to prevent bias.
-
-
Data Analysis:
-
Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Plot the mean %MPE for each dose group to generate a dose-response curve.
-
Calculate the ED₅₀ value (the dose that produces 50% of the maximum effect) using appropriate statistical software.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for minimizing experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Response variability to analgesics: a role for non-specific activation of endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dvm360.com [dvm360.com]
- 4. Hydromorphone efficacy and treatment protocol impact on tolerance and μ-opioid receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydromorphone for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 7. A comparison of the effects of hydromorphone HCl and a novel extended release hydromorphone on arterial blood gas values in conscious healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Analgesic Efficacy and Safety of Hydromorphone in Chinchillas (Chinchilla lanigera) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. und.edu [und.edu]
addressing solubility issues of hydromorphone hydrochloride in vitro assays
Technical Support Center: Hydromorphone Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to address solubility challenges in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is a salt form that is freely soluble in water.[1][2][3] Its solubility is lower in alcohols and it is practically insoluble in non-polar organic solvents.[1][2] Concentrated aqueous solutions can be prepared, making it suitable for a variety of in vitro experimental setups.[4]
Q2: What is the solubility of this compound in specific solvents?
A2: The solubility of this compound varies across different solvents. It is freely soluble in water, very slightly soluble in ethanol, and practically insoluble in ether.[1][3] A vendor datasheet specifies solubility in the following common laboratory solvents:
-
Phosphate-Buffered Saline (PBS) pH 7.2: 10 mg/mL[5]
-
Dimethyl Sulfoxide (DMSO): 30 mg/mL[5]
-
Dimethylformamide (DMF): 30 mg/mL[5]
Q3: How stable is this compound in aqueous solutions?
A3: this compound solutions are generally stable. Studies have shown that solutions in 0.9% sodium chloride are physically and chemically stable for at least 60 days when stored at 4°C and 23°C (room temperature).[6][7] The concentration remains above 95% under these conditions.[6][7] Another study confirmed stability for at least 15 days in normal saline at both room temperature (25°C) and body temperature (37°C).[8][9] However, it is recommended to protect solutions from light to prevent potential degradation over extended periods.[4][10][11]
Q4: Can I freeze stock solutions of this compound?
A4: It is not recommended to freeze solutions of this compound. Freezing can cause an increase in microparticulate content that may not redissolve upon thawing.[6][7] For short- to medium-term storage, refrigeration at 4°C is preferable.
Q5: What is the recommended pH for aqueous solutions of this compound?
A5: For injections, the recommended pH range is between 3.5 and 5.5.[10] Maintaining a slightly acidic pH can help ensure the stability of the hydrochloride salt in solution.
Troubleshooting Guide
This guide addresses common solubility-related issues encountered during in vitro assays.
Problem 1: Precipitation or cloudiness observed after diluting a stock solution into cell culture media or buffer.
-
Possible Cause 1: pH Shift. Many standard cell culture media are buffered to a physiological pH (around 7.4). If your this compound stock solution is highly concentrated and acidic, adding it to the media could cause a localized pH change, potentially leading to precipitation.
-
Solution 1:
-
Prepare a less concentrated intermediate dilution of your stock in a pH-neutral buffer (like PBS) before the final dilution into the culture medium.
-
Ensure rapid and thorough mixing when adding the compound to the final medium to avoid localized high concentrations.
-
-
Possible Cause 2: Incompatibility with Media Components. Some components in complex media, such as proteins or salts, may interact with this compound at high concentrations, leading to precipitation.
-
Solution 2:
-
Perform a small-scale compatibility test. Add the intended concentration of this compound to an equivalent volume of cell-free media and incubate under the same experimental conditions (e.g., 37°C, 5% CO2). Observe for any precipitation over time.
-
If incompatibility is observed, consider using a simpler, serum-free medium for the duration of the drug exposure if your experimental design allows.
-
Problem 2: Inconsistent or lower-than-expected results in bioassays.
-
Possible Cause: Incomplete Dissolution or Precipitation. If the compound is not fully dissolved in the final assay volume, the actual concentration exposed to the cells will be lower than the calculated concentration, leading to variability in results.
-
Solution:
-
Verify Stock Solution Clarity: Always ensure your stock solution is completely clear before making dilutions. If any particulates are visible, gently warm the solution or sonicate briefly.
-
Visual Inspection: After preparing the final dilutions in assay plates or tubes, visually inspect each well or tube for any signs of precipitation before starting the experiment.
-
Solubility Limit: Be aware of the solubility limit in your final assay buffer. Do not attempt to prepare final concentrations that exceed the known solubility (see data table below).
-
Quantitative Solubility Data
For easy reference, the following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [1][2][3] |
| Ethanol (96%) | Very Slightly Soluble | [1][3] |
| Ether | Practically Insoluble | [1][2] |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| DMSO | 30 mg/mL | [5] |
| DMF | 30 mg/mL | [5] |
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol details the steps for preparing a stable aqueous stock solution of this compound.
-
Materials:
-
This compound powder (crystalline solid)
-
Sterile, purified water (e.g., Water for Injection or cell culture grade)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Add sterile water to reach the final desired volume (e.g., bring the volume up to 10 mL).
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.
-
Store the stock solution at 4°C, protected from light. Do not freeze.
-
Visual Workflow: Stock Solution Preparation
This diagram illustrates the key steps for preparing a sterile stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Visual Workflow: Troubleshooting Solubility Issues
This decision tree provides a logical workflow for diagnosing and solving solubility problems during an experiment.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. Buy this compound | 71-68-1 [smolecule.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 4. Hydromorphone - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Physical and Chemical Stability of this compound 1.5 and 80 mg/mL Packaged in Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International Journal of Pharmaceutical Compounding [ijpc.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. [PDF] Stability of this compound and Morphine under Different Clinical Infusion Conditions | Semantic Scholar [semanticscholar.org]
- 10. This compound Injection [drugfuture.com]
- 11. uspnf.com [uspnf.com]
Technical Support Center: Refinement of Sample Extraction for Hydromorphone Hydrochloride from Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the extraction of hydromorphone hydrochloride from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting hydromorphone from tissue samples?
A1: The most common methods for extracting hydromorphone from biological matrices, including tissue, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is often preferred for its selectivity and ability to reduce matrix effects, while LLE is a simpler, more traditional method. The choice between them depends on the tissue type, required sensitivity, and available equipment.
Q2: Why is tissue homogenization a critical first step?
A2: Tissue homogenization is essential to break down the complex tissue matrix and release the analyte (hydromorphone) into a solvent. This step ensures that the drug is accessible for subsequent extraction procedures, leading to more efficient and reproducible recovery.
Q3: What is the significance of the hydrolysis step in the extraction process?
A3: Hydromorphone is extensively metabolized in the liver via glucuronidation to hydromorphone-3-glucuronide (B1257947) (H3G).[3][4] This metabolite may not be detected by some analytical methods targeting the parent compound. An enzymatic hydrolysis step, typically using β-glucuronidase, is employed to cleave the glucuronide moiety and convert H3G back to hydromorphone, allowing for the quantification of total hydromorphone.[5][6]
Q4: How can matrix effects be minimized during analysis?
A4: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge with complex biological samples like tissue.[7] These effects can be minimized by:
-
Efficient Sample Cleanup: Utilizing selective SPE cartridges can effectively remove interfering endogenous components from the tissue extract.
-
Method Optimization: Adjusting chromatographic conditions to separate hydromorphone from co-eluting matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., hydromorphone-d3) can compensate for matrix effects and improve quantitative accuracy.[1]
-
Sample Dilution: While it can reduce sensitivity, diluting the sample extract can also mitigate matrix effects.
Q5: Are there specific considerations for different tissue types, such as liver or brain?
A5: Yes, different tissues present unique challenges.
-
Liver Tissue: The liver is the primary site of hydromorphone metabolism, meaning it will contain high concentrations of metabolites like H3G.[3][8] Therefore, the hydrolysis step is particularly crucial for accurate quantification of total hydromorphone in liver samples. Due to the high fat content, a robust homogenization and cleanup procedure is necessary.
-
Brain Tissue: The blood-brain barrier limits the concentration of hydromorphone and its metabolites in the brain.[9] This necessitates a highly sensitive analytical method and an extraction protocol optimized for maximum recovery from a low-concentration sample.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Hydromorphone | 1. Incomplete tissue homogenization.2. Suboptimal pH during extraction.3. Inefficient elution from SPE cartridge.4. Incomplete hydrolysis of glucuronide metabolites. | 1. Increase homogenization time/speed or use a more effective homogenization method (e.g., bead beating).2. Adjust the pH of the sample and extraction solvents to the optimal range for hydromorphone (typically slightly basic for LLE).3. Test different elution solvents or increase the elution solvent volume for SPE.[10]4. Ensure the β-glucuronidase enzyme is active and optimize incubation time and temperature.[5] |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient sample cleanup.2. Co-elution of endogenous matrix components with the analyte.3. High lipid content in the tissue sample. | 1. Use a more selective SPE sorbent (e.g., mixed-mode cation exchange).2. Modify the LC gradient to better separate hydromorphone from interferences.[11]3. Incorporate a lipid removal step (e.g., liquid-liquid partitioning with a non-polar solvent like hexane) after homogenization.[2] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation volumes.2. Variability in SPE column packing or LLE phase separation.3. Inconsistent evaporation and reconstitution steps. | 1. Use calibrated pipettes and automate liquid handling where possible.[10]2. Ensure complete phase separation in LLE. For SPE, use high-quality, reputable cartridges.[12]3. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a fixed volume, ensuring the residue is fully dissolved. |
| Contamination or Carryover | 1. Cross-contamination between samples during processing.2. Carryover in the analytical instrument (LC-MS/MS). | 1. Use disposable labware for each sample. Thoroughly clean reusable equipment between samples.2. Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. |
Experimental Protocols
Protocol 1: Tissue Homogenization
-
Weigh a portion of the frozen tissue sample (e.g., 1 gram).
-
Place the tissue in a suitable homogenization tube.
-
Add 4 mL of ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) per gram of tissue.[2]
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain. Keep the sample on ice to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the extraction procedure.
Protocol 2: Solid-Phase Extraction (SPE) for Hydromorphone from Tissue
This protocol is a general guideline and should be optimized for your specific application. Mixed-mode cation exchange cartridges are often effective for basic drugs like hydromorphone.
-
Sample Pre-treatment & Hydrolysis:
-
To 1 mL of tissue homogenate supernatant, add 50 µL of an internal standard solution (e.g., hydromorphone-d3).
-
Add 0.5 mL of β-glucuronidase solution in acetate (B1210297) buffer (pH 5.0).[13]
-
Vortex and incubate at 60°C for 2-3 hours to hydrolyze the glucuronide conjugates.[13]
-
Allow the sample to cool to room temperature.
-
Add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[13]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing the following solvents in order:
-
3 mL Methanol
-
3 mL Deionized Water
-
1 mL 0.1 M Phosphate Buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min). Do not allow the cartridge to go dry.
-
-
Washing:
-
Wash the cartridge to remove interferences:
-
3 mL Deionized Water
-
1 mL 0.1 M Acetic Acid
-
3 mL Methanol
-
-
-
Elution:
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute the hydromorphone with 2-3 mL of a freshly prepared elution solvent (e.g., methylene (B1212753) chloride/isopropanol/ammonium (B1175870) hydroxide (B78521) 78:20:2 v/v/v or ethyl acetate with 5% ammonium hydroxide).[6][13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure it is fully dissolved.
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Hydromorphone from Tissue
-
Sample Pre-treatment & Hydrolysis:
-
Follow the same pre-treatment and hydrolysis steps as described in the SPE protocol (Step 1).
-
-
Extraction:
-
Adjust the sample pH to ~9.0 using a suitable buffer or base (e.g., ammonium hydroxide).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v).
-
Vortex vigorously for 2 minutes, then gently mix on a rocker for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis. Vortex thoroughly.
-
Transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes performance data for hydromorphone extraction from various biological matrices reported in the literature. Note that performance can vary significantly based on the specific matrix, method, and instrumentation used.
| Matrix | Extraction Method | Analytical Method | Recovery (%) | LOQ (ng/mL) | Reference |
| Urine | Automated SPE | UPLC-MS/MS | >69% | 3 - 25 | [10] |
| Plasma | LLE | LC-MS/MS | Not specified | 0.05 | [1] |
| Plasma | SPE | UPLC-MS/MS | Not specified | 0.3 | [14] |
| Urine | SPE | GC/MS | Not specified | <50 | [5] |
| Postmortem Blood | SPE | GC/MS | Not specified | 25 | [15] |
Visualized Workflows
Below are diagrams illustrating the key experimental workflows for hydromorphone extraction from tissue.
Caption: General workflow for hydromorphone extraction from tissue.
Caption: Detailed workflow for the Solid-Phase Extraction (SPE) step.
Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) step.
References
- 1. Development and validation of a sensitive method for hydromorphone in human plasma by normal phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Drugs in Patients With Liver Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. portal.ct.gov [portal.ct.gov]
- 14. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concentration of oxymorphone in postmortem fluids and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing detection sensitivity of hydromorphone hydrochloride in biological samples
Welcome to the technical support center for the enhanced detection of hydromorphone hydrochloride in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive and accurate quantification of this potent opioid analgesic.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the detection sensitivity of hydromorphone crucial in biological samples?
A1: Enhancing detection sensitivity is critical for several reasons. In clinical and forensic toxicology, low concentrations of hydromorphone may need to be detected to confirm exposure or compliance with prescribed medication.[1][2] In pain management, monitoring low drug levels can help in dose optimization and ensure therapeutic efficacy. Furthermore, since hydromorphone is a metabolite of hydrocodone and, to a lesser extent, morphine, sensitive detection is necessary to accurately interpret metabolic pathways and differentiate between the use of various opioids.[3][4][5]
Q2: What are the most common analytical methods for hydromorphone detection?
A2: The most prevalent methods are immunoassays for initial screening, followed by confirmatory analysis using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] LC-MS/MS is often preferred for its high sensitivity and specificity.[7][8][9]
Q3: Why do standard opiate immunoassays often show low sensitivity for hydromorphone?
A3: Standard opiate immunoassays are typically calibrated for morphine.[1][2] Due to structural differences, the cross-reactivity of these assays with hydromorphone can be significantly lower, leading to false-negative screening results even when the drug is present.[1][2][6][10] Some studies have shown that a significant percentage of specimens from patients prescribed hydromorphone screened negative with standard opiate immunoassays but were confirmed positive by more sensitive methods like GC-MS.[1][10]
Q4: What is the significance of hydromorphone-3-glucuronide (B1257947) in biological samples?
A4: Hydromorphone is extensively metabolized in the body, primarily through glucuronidation, to form hydromorphone-3-glucuronide (H3G).[6][8] This metabolite is present in high concentrations in urine.[11] Failure to account for H3G can lead to a significant underestimation of hydromorphone presence. Therefore, a hydrolysis step to cleave the glucuronide moiety and convert H3G back to hydromorphone is crucial for accurate quantification.[11][12]
Troubleshooting Guide
Issue 1: Negative or unexpectedly low hydromorphone results from an immunoassay screen despite suspected use.
-
Possible Cause: Low cross-reactivity of the immunoassay with hydromorphone. Standard opiate immunoassays are often less sensitive to hydromorphone compared to morphine.[1][2][6]
-
Troubleshooting Steps:
-
Confirm with a more sensitive method: Utilize a confirmatory method such as LC-MS/MS or GC-MS, which have significantly lower limits of detection.[7][13]
-
Use a specific hydromorphone immunoassay: If available, employ an immunoassay specifically designed or optimized for the detection of hydrocodone and hydromorphone, which may have a lower cutoff concentration.[14]
-
Review raw data: In some cases, the raw signal from the immunoassay may be elevated compared to a negative control but still below the established cutoff for a positive result.[1]
-
Issue 2: Inconsistent or low recovery of hydromorphone during sample preparation.
-
Possible Cause 1: Incomplete hydrolysis of hydromorphone-3-glucuronide. A significant portion of hydromorphone is present as its glucuronide metabolite in urine.[11]
-
Possible Cause 2: Inefficient extraction from the biological matrix.
-
Troubleshooting Steps:
-
Optimize Solid-Phase Extraction (SPE): If using SPE, ensure the correct sorbent type (e.g., mixed-mode cation exchange) is used and that the pH for loading, washing, and elution steps is optimized.[12][17]
-
Optimize Liquid-Liquid Extraction (LLE): For LLE, experiment with different organic solvents and pH adjustments to maximize the partitioning of hydromorphone into the organic phase. A common approach involves adjusting the sample to a basic pH (e.g., pH 9) before extraction.[13][18]
-
-
Issue 3: Poor chromatographic peak shape or resolution in LC-MS/MS analysis.
-
Possible Cause: Co-elution with matrix components or metabolites, such as hydromorphone-3-glucuronide, which can fragment to hydromorphone in the mass spectrometer source.[8]
-
Troubleshooting Steps:
-
Optimize chromatographic separation: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation of hydromorphone from interfering substances. A silica-based column with a mobile phase of acetonitrile, water, and formic acid has been shown to be effective.[8]
-
Improve sample cleanup: Enhance the sample preparation procedure with a more rigorous SPE protocol or a two-step LLE to remove more matrix interferences.[13][18]
-
Issue 4: Low sensitivity in GC-MS analysis.
-
Possible Cause: Hydromorphone is a polar compound with low volatility, making it unsuitable for direct GC-MS analysis.
-
Troubleshooting Steps:
-
Perform derivatization: Convert hydromorphone into a more volatile and thermally stable derivative. A common and effective method is a two-step derivatization: first, reacting the ketone group with methoxyamine, followed by acylation of the hydroxyl groups with an agent like propionic anhydride (B1165640).[13][15][18] This process significantly improves chromatographic behavior and sensitivity.
-
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for hydromorphone in various biological matrices using different analytical techniques.
Table 1: LC-MS/MS Detection Limits for Hydromorphone
| Biological Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Reference |
| Human Plasma | 0.05 ng/mL | Not Reported | [8] |
| Human Plasma | 1.0 ng/mL | 0.25 ng/mL | [19] |
| Neat Oral Fluid | 1.5 ng/mL | Not Reported | [7][20] |
Table 2: GC-MS Detection Limits for Hydromorphone
| Biological Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| Blood | 10 ng/mL | 2 ng/mL | [13][18] |
| Urine (hydrolyzed) | 25 ng/mL | Not Reported | [21] |
| Urine | Not Reported | 5 ng/mL | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Hydromorphone in Urine (with Hydrolysis)
-
Sample Aliquoting: Pipette 1 mL of urine into a labeled glass tube.
-
Internal Standard Addition: Add an appropriate amount of a deuterated internal standard (e.g., hydromorphone-d3).
-
Hydrolysis:
-
Add a buffer solution to adjust the pH to the optimal range for β-glucuronidase activity (typically pH 5-6.8).
-
Add β-glucuronidase enzyme.
-
Vortex mix and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and a conditioning buffer.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a series of solvents (e.g., deionized water, dilute acid, and an organic solvent like methanol) to remove interferences.
-
Elute the hydromorphone with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium (B1175870) hydroxide).[17]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization for GC-MS Analysis of Hydromorphone
This protocol follows sample extraction.
-
Initial Derivatization (Oximation):
-
Second Derivatization (Acylation):
-
Purification:
-
Evaporate the excess derivatizing reagents under nitrogen.
-
Perform a liquid-liquid extraction to purify the derivatized product. For example, add a hexane/chloroform mixture and ammonium hydroxide, vortex, and collect the organic layer.[18]
-
-
Final Preparation:
-
Evaporate the organic solvent and reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
Visualizations
Caption: General experimental workflow for hydromorphone analysis.
Caption: Troubleshooting logic for low hydromorphone detection.
Caption: Simplified metabolic pathways leading to hydromorphone.
References
- 1. Sensitivity of an opiate immunoassay for detecting hydrocodone and hydromorphone in urine from a clinical population: analysis of subthreshold results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The detection of hydromorphone in urine specimens with high morphine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. providerservices.iehp.org [providerservices.iehp.org]
- 6. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and validation of a sensitive method for hydromorphone in human plasma by normal phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Hydrophilic interaction LC-MS/MS analysis of opioids in urine: significance of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. academic.oup.com [academic.oup.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 21. [PDF] GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative In Vitro Analysis of Hydromorphone and Oxycodone Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro receptor binding affinities of two commonly used semi-synthetic opioids, hydromorphone and oxycodone. The data presented herein, derived from robust experimental assays, offers insights into their distinct pharmacological profiles at the molecular level. This information is critical for understanding their mechanisms of action, informing drug development strategies, and guiding further preclinical and clinical research.
Quantitative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency and selectivity. In the context of opioid analgesics, the affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors dictates the therapeutic and side-effect profiles of the drug. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.
The following table summarizes the in vitro binding affinities (Ki, in nM) of hydromorphone and oxycodone for the human mu-, delta-, and kappa-opioid receptors, as determined by competitive radioligand binding assays.
| Opioid Receptor Subtype | Hydromorphone Ki (nM) | Oxycodone Ki (nM) |
| Mu (µ) Opioid Receptor (MOR) | 0.365 | 25.9 |
| Delta (δ) Opioid Receptor (DOR) | > 2000 | > 10000 |
| Kappa (κ) Opioid Receptor (KOR) | 279 | 677 |
Data sourced from a comprehensive molecular pharmacology screening of clinically relevant opioids.[1]
These data clearly indicate that hydromorphone possesses a significantly higher affinity for the mu-opioid receptor compared to oxycodone, with a Ki value approximately 70-fold lower.[2][3][4][5] Both drugs exhibit considerably lower affinity for the delta- and kappa-opioid receptors, suggesting a primary mechanism of action through the mu-opioid receptor.[1][6] Notably, hydromorphone's affinity for the kappa-opioid receptor is more than two-fold higher than that of oxycodone.[1]
Experimental Protocols
The determination of receptor binding affinities is achieved through precise and reproducible experimental methodologies. The most common and robust method is the competitive radioligand binding assay.
Representative Protocol: Competitive Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., hydromorphone or oxycodone) for a specific opioid receptor subtype (mu, delta, or kappa).
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human opioid receptor of interest (MOR, DOR, or KOR).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor. For example:
-
[³H]-DAMGO for the mu-opioid receptor.
-
[³H]-DPDPE for the delta-opioid receptor.
-
[³H]-U69,593 for the kappa-opioid receptor.
-
-
Test Compounds: Hydromorphone and oxycodone of high purity.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist, such as naloxone, to determine the level of non-receptor binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For the detection and quantification of radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the radioligand is bound.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following components added in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and the membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control (e.g., naloxone), and the membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (hydromorphone or oxycodone, typically in a logarithmic series), and the membrane suspension.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (percentage of specific binding vs. log of test compound concentration).
-
Ki Calculation: The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Molecular Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the opioid receptor signaling pathway and the workflow of a competitive radioligand binding assay.
Caption: Opioid receptor signaling cascade upon agonist binding.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxycodone - Wikipedia [en.wikipedia.org]
Validation of a Novel HPLC-UV Method for the Quantification of Hydromorphone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary and comparative analysis of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of Hydromorphone Hydrochloride. The performance of this novel method is benchmarked against established analytical techniques, including the United States Pharmacopeia (USP) titrimetric assay and a standard UV-Vis spectrophotometric method. All validation procedures and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) and USP General Chapter <1225> guidelines.[1][2][3][4][5][6]
Comparative Overview of Analytical Methods
The selection of an analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[7] This section compares the performance characteristics of the newly developed HPLC-UV method with the compendial titrimetric method and a direct UV-Vis spectrophotometric method for the assay of this compound.
Data Presentation: Performance Characteristics
The following table summarizes the key validation parameters for the three analytical methods. The data demonstrates the superior specificity, sensitivity, and wider linear range of the novel HPLC-UV method.
| Performance Characteristic | Novel HPLC-UV Method | USP Titrimetric Assay | UV-Vis Spectrophotometry | ICH/USP Acceptance Criteria |
| Specificity | High (Stability-indicating) | Low (Non-specific) | Low (Interference from UV-absorbing impurities) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][6] |
| Linearity (Correlation Coefficient, r²) | >0.999 | Not Applicable | >0.995 | ≥0.999 is generally considered acceptable. |
| Range | 10 - 150 µg/mL | 80 - 120% of test concentration | 5 - 40 µg/mL | The interval between the upper and lower concentration levels for which the procedure has suitable precision, accuracy, and linearity.[2] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.5% - 101.5% | 98.0% - 102.0% | Typically 98.0% to 102.0% for drug substance assay.[7] |
| Precision (Repeatability, %RSD) | <1.0% | <1.5% | <2.0% | Typically ≤2% Relative Standard Deviation (RSD).[7] |
| Limit of Quantitation (LOQ) | 10 µg/mL | Not Applicable | 5 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] |
| Limit of Detection (LOD) | 3 µg/mL | Not Applicable | 1.5 µg/mL | The lowest amount of analyte that can be reliably detected.[2] |
Method Suitability
-
Novel HPLC-UV Method: This method is highly specific and sensitive, making it ideal for both routine quality control (QC) testing of finished products and for stability studies where the presence of degradation products must be monitored.[8][9] Its wide linear range accommodates various sample concentrations without requiring significant dilution.
-
USP Titrimetric Assay: As described in the USP monograph for this compound, this method involves a non-aqueous titration with perchloric acid.[10] While suitable for assaying the pure bulk drug substance, its lack of specificity makes it unsuitable for analyzing finished products containing excipients or potential degradation products.
-
UV-Vis Spectrophotometry: This technique is simple and rapid but suffers from a significant lack of specificity.[11][12] Any substance in the sample matrix that absorbs at the same wavelength as hydromorphone (around 280 nm) will interfere with the measurement, leading to inaccurate results.[10]
Experimental Protocols
Detailed methodologies for the validation of the novel HPLC-UV method are provided below. These protocols are designed to meet the rigorous standards of current Good Manufacturing Practices (cGMP).[1][5]
Materials and Reagents
-
Reference Standard: this compound USP Reference Standard.[13]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).
-
Placebo: A mixture of all excipients used in the corresponding drug product formulation.
Novel HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation (50 µg/mL):
-
Accurately weigh about 25 mg of this compound USP Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (50 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Validation Experiments
-
Specificity: Forced degradation studies were performed by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress. The sample solutions were then analyzed to ensure that the peaks of the degradation products were well-resolved from the main hydromorphone peak. A placebo solution was also injected to confirm the absence of interference from excipients.
-
Linearity: A series of solutions were prepared from the stock standard solution at five concentration levels ranging from 10 µg/mL to 150 µg/mL (20%, 60%, 100%, 120%, and 150% of the nominal concentration). Each solution was injected in triplicate. The peak areas were plotted against the corresponding concentrations, and the correlation coefficient (r²) was determined from the linear regression analysis.
-
Accuracy: Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.
-
Precision (Repeatability): Six individual sample preparations were made from a single homogeneous batch of the drug product at 100% of the test concentration. The relative standard deviation (%RSD) of the assay results was calculated.
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and logical relationships in the analytical method validation process, adhering to the specified formatting guidelines.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationship of Validation Parameters.
References
- 1. uspbpep.com [uspbpep.com]
- 2. m.youtube.com [m.youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. drugfuture.com [drugfuture.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability study of hydromorphone and bupivacaine mixture by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aipublications.com [aipublications.com]
- 13. store.usp.org [store.usp.org]
A Comparative Guide to ELISA and LC-MS/MS for the Detection of Hydromorphone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of hydromorphone hydrochloride, a potent opioid analgesic, is critical in various fields, including clinical diagnostics, forensic toxicology, and pharmaceutical research. The two most prominent analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
While ELISA offers a rapid and high-throughput screening solution, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for confirmation and quantification. The choice between these methods often depends on the required level of accuracy, sample throughput, and available resources.
Performance Comparison
| Performance Metric | ELISA (Neogen Forensic ELISA Kit) | LC-MS/MS |
| Principle | Competitive immunoassay | Chromatographic separation and mass analysis |
| Sensitivity (I-50/LOD) | I-50: 0.33 ng/mL[1] | LOD: 0.001 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | Not specified (Qualitative) | 0.05 - 5 ng/mL |
| Linearity Range | Not applicable (Qualitative) | 0.05 - 1000 ng/mL |
| Precision (%CV) | Not specified | Intra-assay: <5% - ≤7.0%; Inter-assay: <6.2% - ≤13.5%[2][3] |
| Specificity/Cross-reactivity | High cross-reactivity with other opioids (e.g., 6-Acetylcodeine: 143%, Morphine: 85%, Hydrocodone: 72%)[1] | High specificity, distinguishes between structurally similar compounds |
| Sample Throughput | High | Moderate to High |
| Cost per Sample | Lower | Higher |
| Application | Screening | Confirmation and Quantification |
Experimental Protocols
Hydromorphone Forensic ELISA Kit (Based on Neogen product information)[1]
This protocol outlines the general procedure for a competitive ELISA for the qualitative screening of hydromorphone in forensic samples.
Materials:
-
Neogen Hydromorphone Forensic ELISA Kit (including antibody-coated microplate, drug-enzyme conjugate, wash buffer concentrate, TMB substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader with a 450 nm or 650 nm filter
-
Deionized water
-
Sample extracts
Procedure:
-
Sample Preparation: Samples (e.g., urine, blood) are typically subjected to an extraction procedure to isolate the drug analytes.
-
Reagent Preparation: Prepare the wash buffer by diluting the 10X concentrate with deionized water.
-
Assay Procedure: a. Add 20 µL of the standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add 100 µL of the drug-enzyme conjugate to each well. c. Incubate the plate for 45 minutes at room temperature. d. Wash the plate three times with the prepared wash buffer. e. Add 100 µL of TMB substrate to each well. f. Incubate for 30 minutes at room temperature. g. Add 100 µL of stop solution to each well.
-
Data Analysis: Read the absorbance of each well at 450 nm (or 650 nm if a red stop solution is used). The color intensity is inversely proportional to the concentration of hydromorphone in the sample. The results are interpreted by comparing the sample absorbance to the absorbance of a cut-off calibrator.
LC-MS/MS Method for Hydromorphone Quantification (Generalized from published methods)
This protocol describes a general workflow for the quantitative analysis of hydromorphone in biological matrices using LC-MS/MS. Specific parameters may vary depending on the instrumentation and the specific requirements of the assay.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Hydromorphone analytical standard and deuterated internal standard (e.g., hydromorphone-d3)
-
Mobile phase solvents (e.g., acetonitrile, methanol (B129727), water with formic acid or ammonium (B1175870) formate)
-
Sample preparation reagents (e.g., protein precipitation solvents like methanol or acetonitrile, solid-phase extraction cartridges)
-
Vials and caps
Procedure:
-
Sample Preparation: a. Protein Precipitation: For plasma or serum samples, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the sample (1 volume). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. b. Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, an SPE protocol may be used to clean up the sample and concentrate the analyte.
-
LC Separation: a. Inject a specific volume of the prepared sample onto the analytical column. b. Elute the analytes using a gradient or isocratic mobile phase flow. The specific gradient and flow rate are optimized to achieve good chromatographic separation of hydromorphone from other matrix components and potential interfering substances.
-
MS/MS Detection: a. The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). b. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for hydromorphone and its internal standard are monitored. For example, a common transition for hydromorphone is m/z 286 → 185.
-
Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve from the analysis of standards with known concentrations. The concentration of hydromorphone in the unknown samples is then calculated from this calibration curve.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the logical relationship between ELISA and LC-MS/MS in a drug testing program.
Caption: Experimental workflow for hydromorphone detection using ELISA.
Caption: Experimental workflow for hydromorphone quantification using LC-MS/MS.
Caption: Logical relationship between ELISA as a screening tool and LC-MS/MS for confirmation.
Conclusion
In the cross-validation of methods for this compound detection, ELISA and LC-MS/MS serve distinct yet complementary roles. ELISA is a valuable tool for initial, high-throughput screening of a large number of samples due to its speed and lower cost. However, its qualitative nature and potential for cross-reactivity with other opioids necessitate confirmation of presumptive positive results.[1]
LC-MS/MS stands as the definitive method for confirmation and accurate quantification.[4] Its high sensitivity and specificity allow for the unambiguous identification and measurement of hydromorphone, even at low concentrations, and can differentiate it from other structurally similar compounds. While the initial investment and operational costs for LC-MS/MS are higher, the reliability and defensibility of the data it generates are indispensable for clinical, forensic, and research applications where accuracy is paramount. Ultimately, a combined approach, utilizing ELISA for screening and LC-MS/MS for confirmation, provides a robust and efficient strategy for the comprehensive analysis of this compound.
References
- 1. neogen.com [neogen.com]
- 2. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 3. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
A Head-to-Head Comparison of the Antinociceptive Effects of Hydromorphone and Buprenorphine
A definitive guide for researchers and drug development professionals, this report synthesizes preclinical and clinical data to objectively compare the antinociceptive properties of hydromorphone and buprenorphine. The following sections detail the receptor pharmacology, comparative efficacy, and experimental protocols from key head-to-head studies, providing a comprehensive overview for informed decision-making in pain research.
Executive Summary
Hydromorphone, a potent mu (µ)-opioid receptor agonist, and buprenorphine, a partial µ-opioid receptor agonist and kappa (κ)-opioid receptor antagonist, are both effective analgesics, yet they exhibit distinct pharmacological profiles that influence their antinociceptive efficacy and clinical utility. Preclinical studies in rats demonstrate that intrathecally administered buprenorphine is significantly more potent than hydromorphone in producing antinociception.[1] Clinical research in buprenorphine-maintained individuals reveals that high doses of intravenous hydromorphone are required to elicit analgesia, while supplemental intravenous buprenorphine may also offer clinical benefit.[2] This guide provides a detailed comparison of these two opioids, focusing on their mechanisms of action, antinociceptive effects as determined in head-to-head studies, and the experimental designs used to generate these findings.
Receptor Pharmacology and Signaling Pathways
Hydromorphone exerts its antinociceptive effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors located throughout the central nervous system.[3] Binding of hydromorphone to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, increased potassium conductance, and reduced calcium influx.[3] These cellular events collectively hyperpolarize neurons and reduce the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals.[3]
Buprenorphine's pharmacology is more complex. It acts as a partial agonist at the µ-opioid receptor, meaning it binds to the receptor but produces a submaximal response compared to full agonists like hydromorphone.[4][5] This partial agonism contributes to a "ceiling effect" for its analgesic and respiratory depressive effects.[4][6] Buprenorphine is also an antagonist at κ-opioid receptors and a weak partial agonist or antagonist at delta (δ)-opioid receptors.[1][4] Furthermore, buprenorphine's antinociceptive action is modulated by its activity at the opioid receptor-like (ORL-1) or nociceptin (B549756) receptor.[4][7][8] Activation of the ORL-1 receptor can counteract the µ-opioid receptor-mediated antinociception, contributing to the bell-shaped dose-response curve sometimes observed with buprenorphine.[7][8]
Signaling Pathway Diagrams
References
- 1. The role of spinal opioid receptors in antinociceptive effects produced by intrathecal administration of hydromorphone and buprenorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic Effects of Hydromorphone versus Buprenorphine in Buprenorphine-Maintained Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hydromorphone Hydrochloride? [synapse.patsnap.com]
- 4. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of mu-opioid receptor agonists and antagonists with the analgesic effect of buprenorphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A preclinical comparison between different opioids: antinociceptive versus adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buprenorphine-Induced Antinociception Is Mediated by μ-Opioid Receptors and Compromised by Concomitant Activation of Opioid Receptor-Like Receptors | Journal of Neuroscience [jneurosci.org]
- 8. Buprenorphine-induced antinociception is mediated by mu-opioid receptors and compromised by concomitant activation of opioid receptor-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Equianalgesic Dose Ratio of Hydromorphone to Morphine in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the equianalgesic dose ratio of hydromorphone to morphine, drawing upon preclinical and clinical research. It is designed to offer an objective overview for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Quantitative Comparison of Equianalgesic Ratios
The equianalgesic dose ratio between hydromorphone and morphine is not a single, fixed value but rather a range that is influenced by the route of administration, the clinical context (e.g., acute vs. chronic pain), and individual patient factors. The following tables summarize the quantitative data from various research studies.
| Route of Administration | Morphine : Hydromorphone Ratio | Study Population/Context | Source |
| Oral (p.o.) | 5 : 1 | General clinical guideline | [1] |
| Parenteral (IV/SC) | 5 : 1 | General clinical guideline | [1] |
| Oral (p.o.) | 4-7 : 1 | Clinical Studies | [2] |
| Parenteral (IV/SC) | 6.67 : 1 | Clinical practice guidelines for ICU | [1] |
| Subcutaneous (s.c.) | 5 : 1 (M to HM), 3.7 : 1 (HM to M) | Cancer pain patients (retrospective) | [1] |
| Oral (p.o.) | 8 : 1 (ER Hydromorphone) | Not specified | [1] |
| Intravenous (IV) | 11.46 : 1 (MEDD) | Cancer patients | [1] |
Table 1: Clinically Reported Equianalgesic Ratios of Morphine to Hydromorphone. MEDD: Morphine Equivalent Daily Dose; M to HM: Morphine to Hydromorphone; HM to M: Hydromorphone to Morphine; ER: Extended Release.
| Assay Type | Parameter | Morphine | Hydromorphone | Source |
| Receptor Binding Affinity | Ki (nM) at µ-opioid receptor | 1.14 | 0.365 | [3] |
| Functional Potency (cAMP Assay) | EC50 (nM) | ~100 - 1000 | ~10 - 100 | [4] |
| In Vivo Analgesia (Rat Formalin Test) | Relative Potency | 1 | 5 | [5] |
Table 2: Preclinical Data Comparing the Potency of Morphine and Hydromorphone. Ki: Inhibition constant, a measure of binding affinity (lower value indicates higher affinity). EC50: Half maximal effective concentration, a measure of functional potency (lower value indicates higher potency).
Experimental Protocols
Understanding the methodologies behind the determination of these equianalgesic ratios is crucial for their correct interpretation and application in a research context.
Preclinical Experimental Protocols
Objective: To determine the binding affinity (Ki) of a compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that stably express the human µ-opioid receptor.
-
Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand with known high affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).
-
Test Compound Addition: Varying concentrations of the test compound (morphine or hydromorphone) are added to compete with the radioligand for binding to the receptor.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
Objective: To assess the analgesic efficacy of a compound in a model of acute thermal pain.
Methodology:
-
Animal Model: Mice are typically used for this assay.
-
Baseline Latency: The baseline time it takes for a mouse to flick its tail away from a radiant heat source is measured. A cut-off time is set to prevent tissue damage.[6]
-
Drug Administration: The test compound (morphine or hydromorphone) or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Post-treatment Latency Measurement: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The increase in tail-flick latency compared to baseline is calculated as the percentage of maximum possible effect (%MPE). The dose of the drug that produces a 50% effect (ED50) is then determined to quantify analgesic potency.[6]
Clinical Experimental Protocol: Prospective, Randomized, Double-Blind Controlled Trial
Objective: To compare the analgesic efficacy and safety of hydromorphone and morphine for the management of postoperative pain.
Methodology:
-
Study Design: A prospective, randomized, double-blind, parallel-group or crossover design is often employed. The CONSORT (Consolidated Standards of Reporting Trials) statement provides a framework for reporting such trials to ensure transparency and methodological rigor.[7][8]
-
Patient Population: Patients undergoing a specific type of surgery (e.g., major abdominal, orthopedic) with an anticipated moderate to severe level of postoperative pain are recruited. Inclusion and exclusion criteria are clearly defined.[9]
-
Randomization and Blinding: Patients are randomly assigned to receive either hydromorphone or morphine. Both the patients and the healthcare professionals administering the medication and assessing the outcomes are blinded to the treatment allocation.[9]
-
Intervention: The study drugs are administered via a standardized route, most commonly patient-controlled analgesia (PCA) to allow for individualized dosing. The initial PCA settings (bolus dose, lockout interval, and basal infusion rate, if any) are based on a predetermined equianalgesic ratio.[9]
-
Outcome Measures:
-
Primary Outcome: Pain intensity is assessed at regular intervals using a validated scale, such as the Visual Analog Scale (VAS) or the Numeric Rating Scale (NRS).[9]
-
Secondary Outcomes: Total opioid consumption, frequency of rescue medication use, patient satisfaction with pain relief, and the incidence and severity of adverse effects (e.g., nausea, vomiting, sedation, respiratory depression) are recorded.[9]
-
-
Data Analysis: Statistical methods are used to compare the primary and secondary outcomes between the two treatment groups. The equianalgesic ratio can be refined based on the observed opioid consumption required to achieve similar levels of analgesia.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Both morphine and hydromorphone exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Mu-opioid receptor signaling cascade.
Recent research suggests that hydromorphone may exhibit a bias towards the G-protein signaling pathway over the β-arrestin pathway compared to morphine.[4][10] The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[4][11] This differential signaling may contribute to variations in the clinical profiles of these two opioids.
Experimental Workflow for Determining Equianalgesic Dose in Cancer Pain
The process of determining an equianalgesic dose in a clinical research setting, particularly for opioid rotation in cancer patients, follows a structured approach.
Caption: Workflow for opioid rotation and equianalgesic dose calculation.
This workflow highlights the critical steps involved in safely and effectively switching a patient from one opioid to another in a research or clinical setting.[3][12] The initial dose calculation is a starting point, and careful monitoring and titration are essential to optimize pain management and minimize adverse events.
Conclusion
The equianalgesic dose ratio of hydromorphone to morphine is a dynamic value that varies based on a multitude of factors. Preclinical studies consistently demonstrate the higher potency of hydromorphone at the µ-opioid receptor. Clinical studies provide a range of conversion ratios that guide clinical practice and research. For drug development professionals and researchers, a thorough understanding of the experimental protocols used to derive these ratios and the underlying pharmacological differences, including potential signaling bias, is paramount for the design of future studies and the development of novel analgesics. The use of standardized reporting guidelines, such as the CONSORT statement, is crucial for improving the quality and transparency of clinical trials in this field.
References
- 1. Opiate Equianalgesic Conversion (Chapter 9) - Pocket Guide to Oncologic Emergencies [cambridge.org]
- 2. A Comparison of Institutional Opioid Equianalgesia Tools: A National Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Possible biased analgesic of hydromorphone through the G protein-over β-arrestin-mediated pathway: cAMP, CellKey™, and receptor internalization analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adherence to CONSORT harms-reporting recommendations in publications of recent analgesic clinical trials: an ACTTION systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Checklist for the preparation and review of pain clinical trial publications: a pain-specific supplement to CONSORT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postoperative analgesic effect of hydromorphone in patients undergoing single-port video-assisted thoracoscopic surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpps.umin.jp [jpps.umin.jp]
- 11. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 12. Opioid Equivalency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Immediate-Release and Extended-Release Hydromorphone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) formulations of hydromorphone, a potent opioid analgesic. Understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these formulations is crucial for optimizing therapeutic strategies and informing the development of novel analgesic agents.
Core Pharmacokinetic Parameters: A Tabular Comparison
The fundamental differences in the pharmacokinetic behavior of IR and ER hydromorphone are summarized below. The data presented are synthesized from multiple clinical studies to provide a comprehensive overview.
| Pharmacokinetic Parameter | Immediate-Release (IR) Hydromorphone | Extended-Release (ER) Hydromorphone (OROS*) |
| Time to Peak Plasma Concentration (Tmax) | 30 to 60 minutes[1] | 12 to 16 hours[2] |
| Elimination Half-Life (t½) | 2 to 3 hours[1] | Approximately 11 hours (range: 8 to 15 hours)[1][2] |
| Peak Plasma Concentration (Cmax) | Rapidly achieved, leading to higher peaks[3] | Lower and achieved more gradually[3] |
| Area Under the Curve (AUC) | Comparable to ER formulations at the same total daily dose[2][4] | Comparable to IR formulations at the same total daily dose[2][4] |
| Bioavailability (Absolute) | Approximately 19% (for an 8 mg dose)[5] | Approximately 24% (for an 8 mg OROS formulation), which is significantly higher than the IR formulation[5] |
| Plasma Concentration Fluctuation at Steady State | High (e.g., 130% - 172%)[4][5][6] | Significantly lower (e.g., 39% - 61%)[3][4][5] |
| Dosing Frequency | Every 4 to 6 hours[7] | Once daily[5] |
*OROS (Osmotic-controlled Release Oral delivery System) is a common technology for extended-release formulations.
Experimental Protocols
The data presented in this guide are derived from robust clinical studies. A representative experimental design is detailed below:
Study Design: A randomized, single-dose, crossover study is a common methodology employed to compare the pharmacokinetics of IR and ER hydromorphone.
Participants: Healthy, non-smoking adult volunteers are typically recruited. A thorough medical history, physical examination, and laboratory tests are conducted to ensure participants meet the inclusion criteria.
Methodology:
-
Randomization: Participants are randomly assigned to receive either a single dose of immediate-release hydromorphone or a single dose of extended-release hydromorphone.
-
Dosing: After an overnight fast, participants receive the assigned hydromorphone formulation.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).
-
Washout Period: A washout period of sufficient duration (typically 7 to 14 days) is implemented between treatment phases to ensure complete elimination of the drug from the body before the crossover to the alternate formulation.
-
Crossover: Participants who initially received the IR formulation are then administered the ER formulation, and vice versa. The same blood sampling schedule is followed.
-
Bioanalysis: Plasma concentrations of hydromorphone are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Visualizing the Pharmacokinetic Profiles
The following diagrams illustrate the key differences in the pharmacokinetic pathways and resulting plasma concentration profiles of immediate-release and extended-release hydromorphone.
Caption: Drug release and absorption pathway comparison.
Caption: Plasma concentration profiles of IR vs. ER hydromorphone.
Conclusion
The pharmacokinetic profiles of immediate-release and extended-release hydromorphone are markedly different, reflecting their distinct formulation designs and clinical applications. IR hydromorphone provides rapid onset of analgesia with a short duration of action, making it suitable for acute pain management.[1] In contrast, ER hydromorphone offers prolonged drug release, resulting in more stable plasma concentrations over a 24-hour period.[5] This characteristic makes ER formulations a more suitable option for the management of chronic, persistent pain, as they can provide more consistent pain control and may improve patient adherence due to less frequent dosing.[5] The increased bioavailability and reduced plasma concentration fluctuations observed with ER formulations are significant advantages in the context of long-term opioid therapy.[5] These pharmacokinetic differences are critical considerations for clinicians in selecting the appropriate formulation to balance efficacy and safety for individual patients. For drug development professionals, these comparative data provide a valuable benchmark for the design and evaluation of new analgesic therapies.
References
- 1. Hydromorphone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Update on prescription extended-release opioids and appropriate patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics of extended-release hydromorphone (OROS® hydromorphone): A randomized study in healthy volunteers | Journal of Opioid Management [wmpllc.org]
- 5. Input characteristics and bioavailability after administration of immediate and a new extended-release formulation of hydromorphone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeat-dose steady-state pharmacokinetic evaluation of once-daily hydromorphone extended-release (OROS® hydromorphone ER) in patients with chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of a 24-hour controlled-release OROS® formulation of hydromorphone in the presence and absence of food - PMC [pmc.ncbi.nlm.nih.gov]
validation of hydromorphone hydrochloride as a reference standard in forensic chemistry
An objective guide for researchers, scientists, and drug development professionals on the performance of hydromorphone hydrochloride as a certified reference material in forensic analysis, with comparison to other commonly encountered opioids.
This compound is a potent semi-synthetic opioid analgesic and a critical reference standard in forensic chemistry for the accurate identification and quantification of this controlled substance in various samples. As a certified reference material (CRM), it provides the benchmark against which analytical results are measured, ensuring the reliability and legal defensibility of forensic laboratory findings. This guide details the validation of this compound as a reference standard, compares its analytical performance with other opioids, and provides comprehensive experimental protocols.
The Role of Certified Reference Materials in Forensic Science
In forensic chemistry, the use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and traceable results. CRMs are produced and certified in accordance with stringent international standards such as ISO 17034 and ISO/IEC 17025.[1][2] This ensures their identity, purity, and concentration are known and documented, providing a reliable point of comparison for analytical testing. The United States Food and Drug Administration (FDA) mandates that reference-standard materials be of the highest quality and thoroughly characterized to guarantee identity, strength, and quality.[3]
This compound is available as a CRM from various suppliers and is suitable for a range of analytical applications, including forensic analysis, clinical toxicology, and pharmaceutical research.[1][4] These standards are essential for calibrating instruments, validating analytical methods, and as controls in routine analyses.
Comparative Analytical Performance
The validation of an analytical method using a reference standard involves assessing several key performance characteristics. While direct comparative studies of opioid reference standards are not abundant, the performance of this compound can be evaluated based on the validation data from various analytical methods. This data can then be compared with that of other opioids like morphine and oxycodone when analyzed under similar conditions.
The following tables summarize the quantitative data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the analysis of hydromorphone and other opioids.
Table 1: Performance Characteristics of LC-MS/MS Methods for Opioid Analysis
| Parameter | Hydromorphone | Morphine | Oxycodone | Other Opioids | Source |
| Calibration Range (ng/mL) | 1.5 - 350 | 1.5 - 350 | 1.5 - 350 | Codeine, 6-AM, Hydrocodone, Oxymorphone (similar ranges) | [5][6] |
| 5 - 1,000 | 5 - 1,000 | - | Normorphine, M3G, M6G (similar ranges) | [7] | |
| 0.3 - 20 | - | - | - | [8] | |
| Within-Run Precision (%CV) | <5% | <5% | <5% | <5% (except Hydrocodone at 6.2%) | [5][6] |
| ≤ 7.0% | ≤ 7.0% | - | ≤ 7.0% | [7] | |
| Between-Run Precision (%CV) | <5% | <5% | <5% | <6.2% | [5][6] |
| ≤ 13.5% | ≤ 13.5% | - | ≤ 13.5% | [7] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5 | 1.5 | 1.5 | 1.5 (Codeine, Hydrocodone, Oxymorphone), 0.4 (6-AM) | [5][6] |
| 5 | 5 | - | 5 (Normorphine, M3G, M6G) | [7] | |
| 0.3 | - | - | - | [8] | |
| Limit of Detection (LOD) (ng/mL) | 0.001 | - | - | - | [8] |
| Matrix Effects (%) | 88 - 114 | 88 - 114 | - | 88 - 114 | [7] |
| Extraction Efficiency (%) | 72 - 84 | 72 - 84 | - | 72 - 84 | [7] |
Table 2: Performance Characteristics of GC-MS Methods for Opioid Analysis
| Parameter | Hydromorphone | Morphine | Codeine | Hydrocodone | Source |
| Analysis Time | < 9 min | < 9 min | < 9 min | < 9 min | [9] |
| Precision (%CV) | - | 8.4% | 5.4% | - | [9] |
| Interference | No interference from other common opioids | No interference from other common opioids | No interference from other common opioids | No interference from other common opioids | [9] |
These tables demonstrate that analytical methods utilizing this compound as a reference standard exhibit excellent sensitivity, precision, and linearity, comparable to methods for other common opioids like morphine and oxycodone. The availability of deuterated internal standards for hydromorphone further enhances the accuracy of quantification by compensating for matrix effects and extraction inconsistencies.[5][6]
Experimental Protocols
The validation of this compound as a reference standard relies on robust and well-documented analytical methods. Below are detailed methodologies for the key experiments cited.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Opioid Quantification in Oral Fluid
This method is adapted from a validated procedure for the simultaneous quantification of multiple opioids.[5][6]
1. Sample Preparation:
-
A sample of neat oral fluid is fortified with a deuterated internal standard for each analyte, including hydromorphone-d3.
-
Proteins are precipitated by the addition of an organic solvent (e.g., methanol).
-
The sample is centrifuged, and the supernatant is transferred for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for hydromorphone and its internal standard, ensuring high selectivity.
-
3. Method Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range (e.g., 1.5-350 ng/mL).
-
Precision and Accuracy: Determined by analyzing quality control samples at low, medium, and high concentrations within the calibration range, both within the same run (intra-run) and on different days (inter-run).
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
-
Specificity: Assessed by analyzing blank matrix samples and samples spiked with potentially interfering substances.
-
Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Extraction Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Opioid Confirmation in Urine
This protocol is based on established forensic toxicology procedures for the confirmation of opioids.[9][10]
1. Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to release the parent drug from its glucuronide metabolite.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to isolate the opioids from the urine matrix.
-
Derivatization: The extracted analytes are derivatized (e.g., with BSTFA to form trimethylsilyl (B98337) derivatives) to increase their volatility and improve their chromatographic properties.
2. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the different opioid derivatives.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for each derivatized opioid, providing high specificity.
-
3. Method Validation Parameters:
-
The validation parameters are similar to those for LC-MS/MS, including linearity, precision, accuracy, LOQ, and specificity.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the validation of a reference standard in a forensic chemistry laboratory.
Signaling Pathways and Mechanism of Action
Hydromorphone exerts its effects primarily as a mu-opioid receptor agonist in the central nervous system.[11] The binding of hydromorphone to these receptors initiates a signaling cascade that ultimately leads to analgesia.
Conclusion
This compound serves as a robust and reliable certified reference standard for forensic and analytical chemistry. Validated analytical methods utilizing this standard demonstrate high levels of sensitivity, precision, and accuracy, comparable to those for other commonly analyzed opioids. The availability of CRMs for hydromorphone, produced under stringent ISO guidelines, ensures the traceability and defensibility of analytical results, which is paramount in forensic investigations. Researchers and laboratory professionals can have a high degree of confidence in the performance of this compound as a reference standard for the qualitative and quantitative analysis of this potent opioid.
References
- 1. 氢吗啡酮 盐酸盐 pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. noramco.com [noramco.com]
- 4. Hydromorphone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 7. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Hydromorphone and Oxymorphone Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the metabolic pathways of two potent semi-synthetic opioids: hydromorphone and oxymorphone. Understanding the nuances of their biotransformation is critical for drug development, predicting drug-drug interactions, and optimizing therapeutic strategies. This document summarizes key metabolic pathways, presents quantitative data for comparison, details relevant experimental methodologies, and provides visual representations of the metabolic cascades.
Overview of Metabolic Pathways
Hydromorphone and oxymorphone, both structural analogs of morphine, primarily undergo Phase II metabolism through glucuronidation. However, their reliance on Phase I oxidative metabolism, particularly by the cytochrome P450 (CYP) enzyme system, differs significantly. This distinction has important implications for their pharmacokinetic profiles and potential for drug-drug interactions.
Hydromorphone is principally metabolized via glucuronidation, with a minor contribution from CYP-mediated oxidation.[1][2][3] Its major metabolite is hydromorphone-3-glucuronide (B1257947) (H3G), which lacks analgesic activity but has been associated with neuroexcitatory effects.[3][4][5]
Oxymorphone , in contrast, is almost exclusively metabolized through Phase II glucuronidation and reduction pathways.[6][7] It has minimal interaction with the CYP450 system, rendering it less susceptible to metabolic drug-drug interactions involving this enzyme family.[6] The primary metabolite is oxymorphone-3-glucuronide.[6][7][8]
Quantitative Comparison of Metabolic Parameters
The following tables summarize the key enzymes, metabolites, and available kinetic parameters for the metabolism of hydromorphone and oxymorphone.
Table 1: Major Metabolic Pathways and Enzymes
| Feature | Hydromorphone | Oxymorphone |
| Primary Metabolic Pathway | Phase II Glucuronidation[1][2][7] | Phase II Glucuronidation[6][7][8] |
| Primary Enzyme | UGT2B7[1][2][3][7] | UGT2B7[6][7][8] |
| Major Metabolite | Hydromorphone-3-glucuronide (H3G)[3][4][5] | Oxymorphone-3-glucuronide[6][7][8] |
| Minor Phase I Pathways | N-demethylation (CYP3A4, CYP2D6, CYP2C9) | 6-keto reduction[8] |
| Oxidation to N-oxide | N-demethylation[8] | |
| Sulfation (SULT1A3) | ||
| CYP450 System Involvement | Minor[1] | Negligible[6] |
Table 2: In Vitro Kinetic Parameters for UGT2B7-Mediated Glucuronidation
| Substrate | UGT2B7 Variant | Apparent Km (μM) | Intrinsic Clearance (CLint, μL/min/mg) |
| Hydromorphone | UGT2B7268His (Wildtype) | 400 ± 50 | 0.8 ± 0.1 |
| Hydromorphone | UGT2B7268Tyr | 260 ± 30 | 1.4 ± 0.2 |
| Oxymorphone | UGT2B7 | Data not available in searched literature | Data not available in searched literature |
Data for hydromorphone kinetics are from a study using recombinant UGT2B7 enzymes.
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways of hydromorphone and oxymorphone.
References
- 1. Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Literature Review of Enzyme Kinetic Parameters for CYP3A4-Mediated Metabolic Reactions of 113 Drugs in Human Liver Microsomes: Structure- Kinetics Relationship Assessment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of UDP-glucuronosyltransferase function by cytochrome P450: evidence for the alteration of UGT2B7-catalyzed glucuronidation of morphine by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hydromorphone Hydrochloride in a Research Setting
The disposal of hydromorphone hydrochloride, a potent opioid analgesic classified as a Schedule II controlled substance, requires strict adherence to federal and state regulations to ensure safety, prevent diversion, and protect the environment.[1][2] Researchers, scientists, and drug development professionals must navigate the overlapping regulations of the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). This guide provides a procedural framework for the compliant disposal of this compound from a laboratory setting.
Regulatory Overview
Disposal procedures are primarily governed by two federal agencies:
-
Drug Enforcement Administration (DEA): As a Schedule II substance, this compound is subject to the Controlled Substances Act. The DEA mandates that any disposal must render the substance "non-retrievable," meaning it is permanently altered and cannot be practically reused.[3][4] All destructions must be meticulously documented.
-
Environmental Protection Agency (EPA): Unused or waste pharmaceuticals may be considered hazardous waste. The EPA's regulations, particularly 40 CFR Part 266 Subpart P, establish standards for managing hazardous waste pharmaceuticals.[5][6] A key provision of this rule is the ban on sewering (flushing) of hazardous pharmaceutical waste.[7][8] However, the rule includes a conditional exemption for controlled substances that are disposed of in compliance with DEA requirements.[6]
Disposal Protocols
Two primary methods are recommended for the compliant disposal of this compound from a research facility. The choice depends on institutional policies and available resources.
Method 1: Disposal via a DEA-Registered Reverse Distributor
This is the most common and recommended method for research institutions. A reverse distributor is an entity registered with the DEA to handle the return and disposal of controlled substances.[9]
Step-by-Step Procedure:
-
Segregation and Storage: Securely store all expired, unwanted, or unusable this compound in its original, clearly labeled container in a DEA-compliant safe or locked cabinet. Access should be restricted to authorized personnel.
-
Identify a Reverse Distributor: Establish an account with a DEA-registered reverse distributor. Your institution's Environmental Health and Safety (EHS) office may have a list of approved vendors.[9] Note that it is illegal for a non-DEA registered entity, such as a university's EHS department, to take possession of controlled substances for disposal.[10]
-
Documentation: Complete the DEA Form 41, "Registrants Inventory of Drugs Surrendered." This form documents the substances being disposed of.[3] The reverse distributor will typically assist with or provide guidance on completing this form.
-
Transfer of Custody: Arrange for the transfer of the material to the reverse distributor. The distributor will provide specific instructions for packaging and shipment to ensure a secure chain of custody.
-
Record Keeping: The reverse distributor will execute the final destruction and provide the registrant with a copy of the completed DEA Form 41 as proof of disposal. Retain this record for a minimum of two to five years, in accordance with institutional and federal requirements.[3][9]
Method 2: On-Site Destruction
On-site destruction is permissible but requires strict protocols to meet the DEA's "non-retrievable" standard. The process must be witnessed by at least two authorized employees.
Step-by-Step Procedure:
-
Preparation: Assemble necessary materials in a secure, well-ventilated area, preferably within a chemical fume hood.[11] This includes the this compound to be destroyed, a suitable container, personal protective equipment (PPE), and the chemical agent for rendering the drug non-retrievable (e.g., an activated charcoal-based chemical digestion system).[3]
-
Documentation: Before destruction, complete the DEA Form 41, listing all substances to be destroyed.[3]
-
Witnessing: Ensure at least two authorized individuals are present to witness the entire process.
-
Destruction:
-
Place the this compound into the disposal container.
-
Add the chemical digestion agent according to the manufacturer's instructions. These systems typically contain activated charcoal and other chemicals that adsorb and denature the active pharmaceutical ingredient.[3]
-
Add water to create a slurry, ensuring the substance is thoroughly mixed and dissolved.
-
Seal the container. The chemical reaction will permanently alter the hydromorphone, rendering it unusable.[4]
-
-
Final Disposal of Container: Once the substance is rendered non-retrievable, the sealed container can typically be disposed of in the regular trash, as it is no longer a controlled substance. However, confirm this with your institution's EHS office to ensure compliance with local and state solid waste regulations.
-
Record Keeping: The witnessing employees must sign the completed DEA Form 41. File the original form with your controlled substance records and maintain it for a minimum of two to five years.[3]
Compliance and Data Summary
The following table summarizes key quantitative and regulatory data pertinent to the disposal of this compound.
| Parameter | Requirement | Regulation/Guideline | Citation |
| DEA Schedule | Schedule II | 21 CFR 1308.12 | [1][2] |
| Disposal Standard | Must be rendered "non-retrievable" | 21 CFR 1300.05 | [3][4] |
| Required DEA Form | Form 41: Registrants Inventory of Drugs Surrendered | DEA Requirement | [3] |
| Record Retention | Minimum of 2-5 years (confirm with institutional policy) | DEA/Institutional Policy | [3][9] |
| EPA Regulation | Management of Hazardous Waste Pharmaceuticals | 40 CFR 266 Subpart P | [5][6] |
| Prohibited Action | Sewering (flushing down the drain) | EPA Final Rule | [7][8] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.
Caption: Workflow for DEA-compliant disposal of Hydromorphone HCl.
References
- 1. rhodespharma.com [rhodespharma.com]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. securewaste.net [securewaste.net]
- 9. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 10. unthsc.edu [unthsc.edu]
- 11. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Logistical Information for Handling Hydromorphone Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Hydromorphone hydrochloride is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on risk assessment for various laboratory activities.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[1] | Provides a robust barrier against dermal absorption. While specific breakthrough time data for this compound is not readily available, nitrile gloves are generally recommended for handling hazardous drugs.[2][3] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination through splashes or aerosol generation. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. In situations with a risk of splashes or aerosol generation, chemical splash goggles or a full-face shield should be used.[1] | Protects the eyes from accidental contact with the compound. |
| Respiratory Protection | For activities with a potential for aerosolization (e.g., weighing, preparing solutions), a NIOSH-approved respirator is necessary. At a minimum, a 100-class disposable filtering facepiece respirator (e.g., N100, P100, or R100) should be used.[4][5] For higher-risk activities, a powered air-purifying respirator (PAPR) may be required.[4] | This compound can be harmful if inhaled.[3][6] Particulate respirators effectively filter out powdered compounds.[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for handling this compound in a laboratory setting, from initial risk assessment to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: All handling of solid this compound that may generate dust, such as weighing or reconstitution, should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, before cleaning the spill. For small powder spills, gently cover with a damp paper towel to avoid aerosolizing the powder. For liquid spills, use an absorbent material. All spill cleanup materials must be disposed of as hazardous waste.[1]
Disposal Plan:
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations for controlled substances and hazardous waste.
-
Unused Product: Unused or expired this compound must be disposed of through a licensed hazardous waste disposal company or a reverse distributor.[8]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. cosynthesis.dk [cosynthesis.dk]
- 4. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. rhodespharma.com [rhodespharma.com]
- 8. gao.gov [gao.gov]
- 9. emporiaks.gov [emporiaks.gov]
- 10. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
